Technical Documentation Center

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
  • CAS: 1803590-16-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodologies of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Executive Summary Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly versatile heterocyclic building block extensively utilized in pharmaceutical chemistry and materials science. This technical guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly versatile heterocyclic building block extensively utilized in pharmaceutical chemistry and materials science. This technical guide provides an in-depth analysis of its structural properties, synthesis protocols, and downstream applications, specifically focusing on its role in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors and metal-chelating agents.

Structural and Physicochemical Profiling

The compound features a pyridine core substituted with a hydroxyl group at the C3 position and a methyl ester at the C4 position, stabilized as a 1[1]. The presence of the hydrochloride salt is a critical structural feature; it significantly enhances the aqueous solubility of the molecule and prevents the spontaneous degradation or oxidation of the electron-rich hydroxypyridine ring, ensuring 2[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
CAS Registry Number 1[1]
Molecular Formula 2[2]
Molecular Weight 2[2]
SMILES String 2[2]
Hazard Classification 1[1]

Synthetic Methodology: Fischer Esterification via Thionyl Chloride Activation

The most efficient route to synthesize methyl 3-hydroxypyridine-4-carboxylate hydrochloride is the 3 (CAS: 10128-71-9)[3]. The following protocol is designed as a self-validating system, ensuring high yield and purity through strict mechanistic control.

Step-by-Step Protocol:
  • Preparation of the Reaction Mixture: Suspend 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Anhydrous conditions are critical. The presence of water would lead to the competitive hydrolysis of the in-situ generated acyl chloride intermediate, reverting it to the starting carboxylic acid and drastically reducing the yield.

  • Activation: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes.

    • Causality: The reaction between SOCl₂ and methanol is highly exothermic and generates HCl and SO₂ gases. Cooling controls the reaction kinetics, prevents solvent boil-off, and avoids thermal degradation of the pyridine derivative.

  • Esterification and Salt Formation: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the esterification to completion. The continuous generation of strictly anhydrous HCl gas ensures the basic pyridine nitrogen remains protonated, yielding the hydrochloride salt directly in the reaction matrix without requiring a separate salting step.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality: This self-validating step ensures complete consumption of the starting material before workup, preventing difficult downstream chromatographic separations of the acid from the ester.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatile byproducts (SO₂, HCl).

    • Causality: Vacuum distillation avoids the need for an aqueous workup. An aqueous workup would risk partial hydrolysis of the ester and cause significant product loss due to the high water solubility of the hydrochloride salt.

  • Purification: Triturate the resulting crude solid with a non-polar solvent (e.g., diethyl ether or ethyl acetate), filter, and dry under a vacuum.

    • Causality: Trituration selectively removes non-polar impurities and residual traces of thionyl chloride byproducts, yielding high-purity methyl 3-hydroxypyridine-4-carboxylate hydrochloride as a stable crystalline solid.

Applications in Drug Development

Due to its unique structural motifs, this compound serves as a crucial intermediate in advanced pharmaceutical synthesis.

  • GRK2 Inhibitor Synthesis: The C3-hydroxyl group is a prime target for functionalization. In the synthesis of selective GRK2 inhibitors, the free base of methyl 3-hydroxypyridine-4-carboxylate undergoes a Mitsunobu reaction. By reacting the intermediate with an alcohol (e.g., benzyl (2-hydroxyethyl)carbamate) in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF at 0°C, researchers can 4[4].

  • Chelating Agents: The 3-hydroxy-4-carboxylate motif is a powerful bidentate chelator for hard metal ions like iron (Fe³⁺) and aluminum (Al³⁺). This property is leveraged in the development of metal-organic frameworks and 3 for metal overload disorders[3].

ApplicationWorkflow Start Methyl 3-hydroxypyridine-4-carboxylate HCl (Starting Material) Base Neutralization (e.g., DIPEA or K2CO3) Start->Base Removes HCl FreeBase Methyl 3-hydroxypyridine-4-carboxylate (Free Base) Base->FreeBase Yields active nucleophile Mitsunobu Mitsunobu Reaction (ROH, PPh3, DIAD, THF, 0°C) FreeBase->Mitsunobu Reagent addition Ether C3-Etherified Pyridine Derivative (GRK2 Inhibitor Intermediate) Mitsunobu->Ether Stereospecific etherification

Workflow diagram: Conversion of HCl salt to a C3-etherified intermediate via Mitsunobu reaction

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (D₂O or DMSO-d₆): The pyridine ring protons will appear downfield due to the electron-withdrawing nature of the protonated nitrogen and the ester group. The methyl ester protons will appear as a sharp singlet around 3.8–4.0 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will show the molecular ion peak [M+H]⁺ at m/z 154.05, 2 (C₇H₇NO₃)[2].

  • Infrared Spectroscopy (IR): Key absorption bands will include a strong C=O stretch (ester) near 1720 cm⁻¹, a broad O-H stretch around 3000-3200 cm⁻¹, and N-H⁺ stretching vibrations characteristic of the hydrochloride salt.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in organic solvents. While specific quantitative s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the foundational principles of solubility for pyridine derivatives and hydrochloride salts. It offers a logically structured approach to solubility determination, from theoretical prediction to detailed, step-by-step experimental protocols. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] A thorough understanding of a compound's solubility in various organic solvents is paramount for several stages of drug development, including:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

  • Formulation Development: Creation of stable and effective dosage forms, including liquid formulations.[2]

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

  • Predictive Modeling: Informing computational models for absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide the necessary theoretical background and practical methodologies to approach the solubility determination of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in a scientifically rigorous manner.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in a given organic solvent is governed by a complex interplay of intermolecular forces between the solute and the solvent. As a hydrochloride salt of a pyridine derivative, its solubility profile is influenced by several key factors.

Physicochemical Properties of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride
  • Structure: The molecule possesses a pyridine ring, a hydroxyl group, a methyl ester, and is in the form of a hydrochloride salt.

  • Polarity: The presence of the nitrogen in the pyridine ring, the hydroxyl group, and the ester group makes the parent molecule polar. The hydrochloride salt form significantly increases its polarity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atoms in the ester and hydroxyl groups can act as hydrogen bond acceptors.

  • Ionic Nature: As a hydrochloride salt, the compound will exist in an ionized state, which will heavily influence its interaction with solvents.

The Role of the Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding and have higher dielectric constants. They are generally good solvents for polar and ionic compounds. It is anticipated that methyl 3-hydroxypyridine-4-carboxylate hydrochloride will exhibit higher solubility in these solvents.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile have high dipole moments but do not have acidic protons.[3] They are effective at solvating polar molecules. DMSO is a common solvent for initial stock solutions in high-throughput screening.[1]

  • Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane have low dielectric constants and are poor at solvating ions and polar molecules. The solubility of a hydrochloride salt in these solvents is expected to be very low.

The Impact of the Hydrochloride Salt Form

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic drug candidates.[4] However, this can have a varied effect on solubility in organic solvents. The salt form introduces strong ionic interactions that require a solvent with a high enough dielectric constant to overcome the lattice energy of the crystal. The presence of excess chloride ions from the solvent or other sources can also influence solubility through the common-ion effect.[4]

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination is crucial. The following section details robust and reliable methods for quantifying the solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

General Experimental Workflow

The process of determining solubility can be systematically approached.

Solubility_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Compound & Solvent Procurement B Equilibrium Method Selection A->B Choose appropriate method C Saturated Solution Preparation B->C Implement selected protocol D Equilibration C->D Allow system to reach equilibrium E Phase Separation D->E Isolate supernatant F Quantification of Solute E->F e.g., HPLC, UV-Vis G Data Analysis & Reporting F->G Calculate solubility

Caption: A generalized workflow for the experimental determination of solubility.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Objective: To determine the thermodynamic equilibrium solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in a specific organic solvent at a defined temperature.

Materials:

  • Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

  • Preparation:

    • Add an excess amount of methyl 3-hydroxypyridine-4-carboxylate hydrochloride to a pre-weighed glass vial. The excess solid should be clearly visible.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high results.

  • Quantification (using HPLC):

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
High-Throughput Solubility Methods

For screening multiple solvents or conditions, higher throughput methods can be employed. Kinetic solubility assays, often using nephelometry, measure the precipitation of a compound from a DMSO stock solution upon addition to an aqueous or organic medium.[5] While faster, these methods may not represent true equilibrium solubility but are valuable for ranking compounds and solvents.

HTS_Solubility A Prepare high-concentration stock solution in DMSO B Dispense stock solution into microplate wells A->B C Add test solvents to wells B->C D Incubate and mix C->D E Measure turbidity/precipitation (Nephelometry) D->E F Determine kinetic solubility limit E->F

Caption: A simplified workflow for high-throughput kinetic solubility screening.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the generated solubility data, the following practices are essential:

  • Equilibrium Confirmation: For the shake-flask method, solubility should be measured at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a stable equilibrium has been reached.

  • Solid-State Analysis: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its polymorphic form or converted to a solvate during the experiment.[6]

  • Calibration Curve Linearity: The calibration curve used for quantification must demonstrate good linearity (R² > 0.99) over the concentration range of interest.

  • Method Validation: The analytical method (e.g., HPLC) should be validated for specificity, linearity, accuracy, and precision.

Conclusion

Determining the solubility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in organic solvents is a critical step in its development as a potential pharmaceutical agent. While pre-existing data is sparse, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate high-quality, reliable solubility data. By understanding the interplay of the compound's physicochemical properties and solvent characteristics, and by employing robust experimental techniques like the shake-flask method, scientists can effectively characterize this important parameter. The insights gained from these studies will be invaluable for guiding formulation strategies, optimizing synthetic processes, and ultimately, advancing the compound through the drug development pipeline.

References

  • Vertex AI Search. (n.d.). methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233.
  • Wiley-VCH. (n.d.). Pyridine and Pyridine Derivatives.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • chemeurope.com. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives.
  • Sapphire Bioscience. (n.d.). Methyl 3-hydroxypyridine-4-carboxylate hydrochloride.
  • MilliporeSigma. (n.d.). Methyl 3-cyano-6-ethyl-2-hydroxypyridine-4-carboxylate.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • ScienceDirect. (n.d.). Salt formation to improve drug solubility.
  • Molbase. (n.d.). METHYL 4-HYDROXYPYRIDINE-3-CARBOXYLATE | CAS 67367-24-2.
  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine, 1121-78-4.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

Foundational

Technical Guide and Safety Protocol for Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride in Advanced Organic Synthesis

Executive Overview As a Senior Application Scientist, I frequently encounter pyridine derivatives that serve as critical building blocks in modern drug discovery. Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter pyridine derivatives that serve as critical building blocks in modern drug discovery. Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0) is one such versatile intermediate, extensively utilized in the synthesis of complex pharmaceuticals, most notably G protein-coupled receptor kinase 2 (GRK2) inhibitors .

This whitepaper synthesizes fundamental material safety data with field-proven methodologies. By understanding the mechanistic causality behind its hazard profile and its chemical reactivity, researchers can ensure both rigorous laboratory safety and high-yield synthetic utility.

Chemical Identity and Physiochemical Properties

Understanding the physiochemical nature of this compound is the first step in predicting its behavior in both biological exposure and synthetic environments. The hydrochloride salt form enhances stability and shelf-life but introduces acidity that must be actively managed during base-sensitive reactions.

PropertyValue
Chemical Name Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
CAS Number 1803590-16-0
Molecular Formula C7H8ClNO3
Molecular Weight 189.60 g/mol
EC Number 190-819-0
SMILES O=C(C1=C(O)C=NC=C1)OC.[H]Cl

Safety Data and Hazard Assessment (MSDS)

Handling this compound requires a rigorous understanding of its hazard profile. The presence of the hydrochloride salt means that ambient moisture (such as sweat or tears) can lead to the formation of localized acidic microenvironments on the skin or ocular mucosa .

GHS Hazard Classifications:

  • Skin Irrit. 2 (H315): Causes skin irritation. The acidic nature of the salt, combined with the lipophilicity of the ester, facilitates dermal penetration and localized pH disruption.

  • Eye Irrit. 2A (H319): Causes serious eye irritation. Direct contact can rapidly denature corneal proteins.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Causality in Safety Measures: Why do we strictly mandate a fume hood and localized exhaust? The fine crystalline nature of the hydrochloride salt makes it highly prone to aerosolization during weighing and transfer. Inhalation not only causes immediate respiratory tract irritation but also introduces the compound into the highly vascularized pulmonary bed. From there, systemic absorption accelerates STOT SE 3 effects, as the pyridine scaffold can cross the blood-brain barrier and interact with central nervous system receptors.

Emergency Response and Spill Management Workflow

In the event of a spill, rapid and logical containment is critical. Do not use water initially , as it will dissolve the salt, spread the acidic hazard, and potentially damage surrounding equipment.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Immediately clear the immediate area and verify the scale of the spill.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and splash goggles.

  • Mechanical Containment: Use non-sparking tools to sweep the solid. Avoid generating dust.

  • Neutralization: If residual powder remains, carefully apply a mild basic absorbent (e.g., sodium bicarbonate mixed with dry sand) before final collection.

  • Disposal: Transfer to a sealed, labeled hazardous waste container for incineration.

SafetyWorkflow Start Exposure / Spill Event Assess Assess Scale & Hazards (H315, H319, H336) Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Non-sparking tools) PPE->Contain Clean Neutralize & Clean (Dry sand/earth) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Step-by-step emergency response workflow for localized chemical spills.

Synthetic Utility: The Mitsunobu Functionalization

In drug development, specifically for GRK2 inhibitors, the 3-hydroxyl group of this pyridine core is frequently alkylated to explore structure-activity relationships (SAR) . The Mitsunobu reaction is the premier method for this, allowing for stereospecific etherification using primary or secondary alcohols.

Causality in Experimental Design:

  • Temperature Control (0 °C): The reaction between Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) generates a highly reactive betaine intermediate. This process is intensely exothermic. Cooling to 0 °C prevents the thermal degradation of this intermediate and suppresses unwanted side reactions.

  • Anhydrous THF: Water is a potent nucleophile that will irreversibly hydrolyze the betaine intermediate. Strict anhydrous conditions are non-negotiable.

  • Pre-Neutralization: Because our starting material is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free phenolic hydroxyl group, ensuring it is sufficiently nucleophilic to attack the activated alcohol.

Self-Validating Experimental Protocol:

  • System Preparation: To an oven-dried, argon-purged round-bottom flask, add methyl 3-hydroxypyridine-4-carboxylate hydrochloride (1.0 equiv.), the target alcohol (1.0 equiv.), and PPh3 (1.2 equiv.) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.1 equiv.) dropwise.

    • Self-Validation Check: Monitor the dissolution of the suspension and a slight color change, visually confirming the formation of the free base.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Dissolve DIAD (1.2 equiv.) in a minimal amount of anhydrous THF and add dropwise over 15 minutes.

    • Self-Validation Check: The solution will typically turn a pale yellow/orange upon addition, confirming the successful formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting material spot is entirely consumed.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography.

Mitsunobu Step1 Prepare Reactants Pyridine Core + Alcohol Step2 Add DIPEA & PPh3 in anhydrous THF (0 °C) Step1->Step2 Step3 Dropwise DIAD Addition (Control Exotherm) Step2->Step3 Step4 Warm to RT Stir 12-24h Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6

Caption: Sequential workflow for the Mitsunobu etherification of the pyridine core.

References

  • Cygnal Therapeutics, Inc. "GRK2 INHIBITORS AND USES THEREOF." U.S. Patent Application US20230009608A1, published January 12, 2023.
  • NextSDS. "methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Exploratory

A Guide to the Precise Determination of the Exact Molecular Weight of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the exact molecular weight of methyl 3-hydroxypyridine-4-carboxylate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the exact molecular weight of methyl 3-hydroxypyridine-4-carboxylate hydrochloride. This document moves beyond simple statements of molecular weight to detail the theoretical calculations and experimental verification necessary for the rigorous standards of modern pharmaceutical and chemical research.

Introduction: The Criticality of Precise Mass Determination

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The formation of a hydrochloride salt is a common strategy to improve the solubility, stability, and bioavailability of parent compounds. For regulatory submissions, quantitative analysis, and structural elucidation, the precise molecular weight is not a trivial detail but a foundational piece of data. An accurate understanding of the molecular weight is paramount for calibrating analytical instrumentation, determining stoichiometry, and ensuring the purity and identity of the active pharmaceutical ingredient (API). This guide will delineate the process of calculating the monoisotopic mass and its verification using high-resolution mass spectrometry (HRMS).

Chemical and Physical Properties

A summary of the key chemical properties for methyl 3-hydroxypyridine-4-carboxylate hydrochloride is presented below. It is crucial to distinguish between average molecular weight, often quoted on supplier specifications, and the monoisotopic mass, which is essential for high-resolution analytical techniques.

PropertyValueSource
Chemical Name methyl 3-hydroxypyridine-4-carboxylate hydrochloride[1]
CAS Number 1803590-16-0[1]
Molecular Formula C₇H₈ClNO₃[2]
Average Molecular Weight 189.59 g/mol [2]
Monoisotopic Mass 189.02437 Da Calculated herein

Theoretical Calculation of Exact Monoisotopic Mass

The exact molecular weight, or more precisely, the monoisotopic mass, is calculated using the masses of the most abundant stable isotopes of each element in the molecule.[3][4] This is distinct from the average molecular weight, which is a weighted average of all naturally occurring isotopes of each element.[4] For high-resolution mass spectrometry, the monoisotopic mass is the value of primary importance.[5]

The calculation is a two-step process: first, the monoisotopic mass of the free base (methyl 3-hydroxypyridine-4-carboxylate) is determined, and then the monoisotopic mass of hydrogen chloride (HCl) is added.

Step 1: Monoisotopic Mass of the Free Base (C₇H₇NO₃)

The molecular formula for the free base, methyl 3-hydroxypyridine-4-carboxylate, is C₇H₇NO₃.[6] The calculation proceeds as follows, using the exact masses of the most abundant isotopes:

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782577.054775
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915347.984745
Total (Free Base) 153.042594

Monoisotopic masses sourced from Scientific Instrument Services.[7]

Step 2: Monoisotopic Mass of Hydrogen Chloride (HCl)

Next, the monoisotopic mass of the added hydrochloric acid is calculated. The most abundant isotopes are ¹H and ³⁵Cl.[8][9]

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Hydrogen¹H1.00782511.007825
Chlorine³⁵Cl34.968853134.968853
Total (HCl) 35.976678

Monoisotopic masses sourced from PubChem and Scientific Instrument Services.[7][8][10]

Step 3: Final Calculation of the Hydrochloride Salt

The exact monoisotopic mass of methyl 3-hydroxypyridine-4-carboxylate hydrochloride is the sum of the masses of the free base and HCl.

153.042594 Da (Free Base) + 35.976678 Da (HCl) = 189.019272 Da

It is important to note that in positive-ion mode electrospray ionization mass spectrometry, the molecule is typically observed as the protonated free base, [M+H]⁺, where M is the neutral free base. In this case, the mass of the chloride ion is not observed covalently bound but as a counter-ion. The experimentally observed mass would correspond to the protonated free base (C₇H₈NO₃⁺), which is calculated as:

153.042594 Da (Free Base) + 1.007825 Da (Proton) = 154.050419 Da

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering high mass accuracy and resolving power to unequivocally determine the elemental composition of a molecule.[11][12] Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary precision.[13]

Principle of HRMS for Molecular Weight Verification

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars).[14] The high mass accuracy, typically in the sub-ppm (parts per million) range, provides strong confidence in the assigned molecular formula.[13]

Experimental Protocol: LC-HRMS Analysis

A typical workflow for the verification of the molecular weight of methyl 3-hydroxypyridine-4-carboxylate hydrochloride involves Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the methyl 3-hydroxypyridine-4-carboxylate hydrochloride standard.

    • Dissolve in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 100 µg/mL.

    • Perform serial dilutions to a final concentration of 1 µg/mL for analysis. The rationale for dilution is to avoid detector saturation and ion suppression effects.

  • Chromatographic Separation (LC):

    • System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically suitable for this type of polar aromatic compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid serves to protonate the analyte, facilitating ionization.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Causality: The chromatographic step separates the analyte from any potential impurities, ensuring that the mass spectrum obtained is of the compound of interest.

  • Mass Spectrometric Analysis (HRMS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that keeps the molecule intact, which is crucial for molecular weight determination.[15][16] Positive mode is selected to generate the protonated molecule, [M+H]⁺.

    • Mass Analyzer: An Orbitrap or FT-ICR analyzer.

    • Scan Range: m/z 50-500. This range is sufficient to detect the ion of interest (calculated m/z ≈ 154.05).

    • Resolution: Set to >60,000 to ensure high mass accuracy.

    • Data Acquisition: Acquire full scan data.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Compare the experimentally measured exact mass to the theoretically calculated mass (154.050419 Da). The mass error should be less than 5 ppm.

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis a Weigh Compound b Dissolve in Solvent a->b c Dilute to 1 µg/mL b->c d Inject Sample c->d e Reversed-Phase C18 Column d->e f Gradient Elution e->f g ESI Source (+ve) f->g h Orbitrap / FT-ICR Analyzer g->h i Full Scan Acquisition h->i j Extract Mass Spectrum i->j k Identify [M+H]⁺ Ion j->k l Compare Measured vs. Theoretical Mass k->l m Mass Error < 5 ppm l->m

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-Hydroxypyridine-4-carboxylate Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-hydroxypyridine-4-carboxylate hydrochloride, a heterocyclic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-hydroxypyridine-4-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the critical role of precise structural verification in scientific research, this document synthesizes predicted spectral data with foundational NMR principles to offer a robust framework for characterization. We will delve into the rationale behind peak assignments, discuss the inherent challenges of analyzing pyridine hydrochloride salts, and present a standardized, self-validating protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy as applied to complex organic molecules.

Introduction: Context and Challenges

Chemical and Pharmacological Significance

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride belongs to the pyridine family, a core scaffold in numerous pharmaceuticals due to its versatile chemical properties and biological activity. As a substituted hydroxypyridine, its structure is foundational in the design of novel therapeutic agents. Accurate and unambiguous structural elucidation is the cornerstone of any research and development program, making a mastery of its analytical characterization essential.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule is unparalleled. For a molecule like methyl 3-hydroxypyridine-4-carboxylate hydrochloride, ¹H and ¹³C NMR are crucial for confirming its identity, assessing purity, and understanding its behavior in solution.

Unique Challenges: Tautomerism and Acid-Base Effects

The NMR analysis of hydroxypyridines and their salts is not without its complexities. 4-hydroxypyridines can exist in a tautomeric equilibrium between the pyridinol and the pyridone forms.[1] This equilibrium is highly sensitive to the solvent environment, pH, and temperature, which can significantly alter the observed chemical shifts.[1] Furthermore, the formation of a hydrochloride salt introduces a positive charge on the nitrogen atom, leading to a general deshielding (downfield shift) of the ring protons and carbons due to the decreased electron density.[2][3] Acknowledging these phenomena is critical for an accurate interpretation of the spectra.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system is employed as illustrated in the molecular structure below. This numbering will be used consistently throughout this guide.

N1 N⁺-H (1) C2 C2 N1->C2 Cl Cl⁻ N1->Cl C3 C3 C2->C3 C4 C4 C3->C4 O3 O C3->O3 C5 C5 C4->C5 C7 C7 C4->C7 C6 C6 C5->C6 C6->N1 H_O3 H O3->H_O3 O7_d O C7->O7_d O7_s O C7->O7_s C8 C8 O7_s->C8

Caption: Molecular structure of methyl 3-hydroxypyridine-4-carboxylate hydrochloride with atom numbering.

¹H NMR Spectral Data and Interpretation

While experimentally derived spectra for this specific salt are not widely published, we can construct a reliable interpretation based on predicted data and established principles of NMR spectroscopy for similar structures.[2][4]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and assignments for the compound, assuming a polar, aprotic solvent like DMSO-d₆ to minimize proton exchange.

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2~8.5 - 8.8Doublet (d)~5-61HPyridine Ring H
H5~7.8 - 8.1Doublet (d)~5-61HPyridine Ring H
H6~8.3 - 8.6Singlet (s) or narrow doublet<21HPyridine Ring H
H (on O3)>10 (variable)Broad Singlet (br s)-1HHydroxyl Proton
H (on N1)>13 (variable)Broad Singlet (br s)-1HN-H Proton
H (on C8)~3.8 - 4.0Singlet (s)-3HMethyl Ester Protons
Rationale for Peak Assignments
  • Pyridine Ring Protons (H2, H5, H6): The protonation of the pyridine nitrogen causes a significant downfield shift for all ring protons due to the inductive effect of the positive charge.[2] H2 and H6, being ortho to the nitrogen, are typically the most deshielded. H2 and H5 are expected to appear as doublets due to coupling with each other. The coupling between H5 and H6 is often smaller.

  • Methyl Protons (H on C8): The protons of the methyl ester group (C8) are expected to appear as a sharp singlet in the range of 3.8-4.0 ppm, a characteristic region for such functional groups.[5]

  • Exchangeable Protons (OH and N⁺-H): The hydroxyl (on O3) and the N⁺-H protons are acidic and will typically appear as broad singlets at a very low field. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. In a protic solvent like D₂O, these signals would disappear due to deuterium exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Data Summary

The table below outlines the predicted chemical shifts for each carbon atom in the structure.[6]

Atom PositionPredicted Chemical Shift (δ, ppm)Assignment
C7~165 - 170Carbonyl Carbon
C3~155 - 160Aromatic C-OH
C2~140 - 145Aromatic C-H
C6~138 - 143Aromatic C-H
C5~125 - 130Aromatic C-H
C4~115 - 120Aromatic C-COOR
C8~52 - 55Methyl Ester Carbon
Rationale for Peak Assignments
  • Carbonyl Carbon (C7): As is characteristic, the ester carbonyl carbon is the most downfield signal in the spectrum, typically appearing above 165 ppm.[7][8]

  • Aromatic Carbons (C2-C6): The carbons of the pyridine ring appear in the aromatic region (115-160 ppm). The carbon attached to the electronegative oxygen (C3) is expected to be significantly downfield. The quaternary carbon (C4) to which the ester is attached will likely be the most upfield of the ring carbons and may have a lower intensity.

  • Methyl Carbon (C8): The methyl carbon of the ester group (C8) is found in the aliphatic region, typically around 52-55 ppm.[9]

Standardized Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. This protocol is designed to be self-validating by providing clear steps and justifications.

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical experimental parameter. For hydrochloride salts, solubility and proton exchange are primary considerations.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is often the preferred solvent. It is a polar aprotic solvent that readily dissolves most organic salts. Crucially, it slows down the exchange rate of acidic protons (like OH and N⁺-H), allowing for their observation as distinct, albeit broad, signals. The residual solvent peak appears at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C.[10]

  • D₂O (Deuterium Oxide): This is a viable alternative if the compound is water-soluble. However, as a protic solvent, it will cause the rapid exchange and disappearance of the OH and N⁺-H signals from the ¹H NMR spectrum. This can be used diagnostically to confirm their assignment. The residual HDO peak appears around 4.8 ppm.[10]

Sample Preparation and Data Acquisition Workflow

The following workflow ensures consistent sample preparation and high-quality data acquisition.

start Start weigh 1. Weigh 10-20 mg of methyl 3-hydroxypyridine-4-carboxylate HCl start->weigh dissolve 2. Add 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex transfer 4. Transfer solution to a clean, dry NMR tube vortex->transfer acquire 5. Acquire NMR Spectra (1H, 13C, and optional 2D) transfer->acquire process 6. Process and Analyze Data (Phasing, Baseline Correction, Integration) acquire->process end End process->end

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Recommended NMR Instrument Parameters

For a standard 400 MHz or 500 MHz spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30 (standard 30-degree pulse)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds (allows for quantitative integration)

    • Number of Scans (ns): 16 to 64 (adjust for concentration)

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (proton-decoupled 30-degree pulse)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 to 4096 (or more, as ¹³C is less sensitive)

    • Temperature: 298 K

Conclusion

The structural characterization of methyl 3-hydroxypyridine-4-carboxylate hydrochloride via NMR spectroscopy is a precise and informative process when approached with a clear understanding of the underlying chemical principles. The protonation of the pyridine ring leads to predictable downfield shifts in both ¹H and ¹³C spectra. Key features include the downfield aromatic signals, the characteristic singlet of the methyl ester, and the broad, exchangeable signals of the hydroxyl and N⁺-H protons. By adhering to the standardized experimental protocol outlined in this guide, researchers can confidently acquire high-quality, reproducible spectral data, ensuring the integrity and validity of their scientific findings.

References

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0189668).
  • Katcka, M., & Urbańczyk-Lipkowska, Z. (Year). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0189441).
  • Oregon State University. 13C NMR Chemical Shift.
  • Ang, T. T., & Fung, B. M. (1974). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 61(10), 4309-4314.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • University of California, Irvine. Table of Characteristic Proton NMR Shifts.
  • Stefaniak, L. (1978). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Organic Magnetic Resonance, 11(8), 385-389. Available from: [Link]

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Rehman, W., & Farina, Y. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of Organometallic Chemistry, 949, 121966. Available from: [Link]

Sources

Exploratory

Synthesis and Application of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in functionalizing zwitterionic heterocyclic scaffolds. Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in functionalizing zwitterionic heterocyclic scaffolds. Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0) is a highly versatile building block utilized extensively in modern drug discovery. This whitepaper provides an authoritative, in-depth guide to its synthesis, detailing the kinetic and thermodynamic causality behind the thionyl chloride-mediated esterification of its precursor. By establishing a self-validating experimental protocol, this guide ensures high-fidelity reproducibility for researchers synthesizing complex active pharmaceutical ingredients (APIs), including G protein-coupled receptor (GPCR) regulators and novel anti-inflammatory agents.

Pharmacological Significance & Downstream Applications

The 3-hydroxypyridine-4-carboxylate scaffold is prized in medicinal chemistry for its unique electronic properties and hydrogen-bonding capabilities. Its strategic functionalization enables the synthesis of several critical therapeutic classes:

  • GRK2 Inhibitors: The ester serves as a foundational intermediate in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors. The C3-hydroxyl group is highly amenable to 1 with alcohols (e.g., benzyl (2-hydroxyethyl)carbamate) using PPh3 and DIAD in THF, facilitating the assembly of complex GPCR-regulating pharmacophores[1].

  • Diflunisal Aza-Analogs: To improve the aqueous solubility and pharmacokinetic profiles of NSAIDs, the pyridine ring can be 2 (e.g., via CH3I in DMF/NaOH) to generate zwitterionic diflunisal aza-analogs with potent anti-inflammatory and anti-bacterial properties[2].

Retrosynthesis Precursor 3-Hydroxypyridine- 4-carboxaldehyde Acid 3-Hydroxypyridine- 4-carboxylic acid Precursor->Acid Oxidation Target Methyl 3-hydroxypyridine- 4-carboxylate HCl Acid->Target SOCl2 / MeOH App1 Diflunisal Aza-analogs Target->App1 N-Alkylation App2 GRK2 Inhibitors Target->App2 Mitsunobu Rxn

Retrosynthetic pathway and downstream pharmacological applications.

Precursor Dynamics: 3-Hydroxypyridine-4-Carboxylic Acid

The immediate upstream precursor, 3-hydroxypyridine-4-carboxylic acid (3-hydroxyisonicotinic acid), is typically accessed via the3[3].

Understanding the physical chemistry of this precursor is critical for successful esterification. The acid is a strong 4 and exists primarily as a zwitterion in neutral media[4]. While it is soluble in methanol, its zwitterionic network makes standard Fischer esterification (using catalytic H2SO4) kinetically sluggish and thermodynamically unfavorable without continuous water removal.

Mechanistic Rationale: Thionyl Chloride-Mediated Esterification

To overcome the activation energy barrier imposed by the zwitterionic lattice, we employ a thionyl chloride (SOCl2) mediated esterification in anhydrous methanol.

Causality of Reagent Selection:

  • Lattice Disruption: The dropwise addition of SOCl2 to methanol generates anhydrous HCl in situ. This immediately protonates the basic pyridine nitrogen, destroying the zwitterionic character and fully solubilizing the precursor.

  • Kinetic Acceleration: SOCl2 converts the carboxylic acid into a highly electrophilic acyl chloride intermediate (or a reactive mixed anhydride with methyl chlorosulfite). This intermediate undergoes rapid alcoholysis with the bulk methanol solvent.

  • Thermodynamic Shift: The reaction produces SO2 and HCl gases as byproducts. The irreversible escape of these gases from the refluxing system drives the equilibrium entirely toward the product, eliminating the need for Dean-Stark water trapping.

Workflow Step1 1. Suspension Acid in anhydrous MeOH (0°C) Step2 2. Activation SOCl2 dropwise addition Step1->Step2 Zwitterion disruption Step3 3. Esterification Reflux at 65°C for 4 hours Step2->Step3 Acyl chloride formation Step4 4. Isolation Vacuum concentration Step3->Step4 Complete conversion Step5 5. Purification Recrystallization (MeOH/Et2O) Step4->Step5 HCl salt precipitation

Step-by-step mechanistic workflow for thionyl chloride-mediated esterification.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating; physical state changes provide real-time feedback on reaction progression.

Materials Required:

  • 3-Hydroxypyridine-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl2, 2.5 equiv)

  • Anhydrous Methanol (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Suspension & Chilling: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-hydroxypyridine-4-carboxylic acid and anhydrous methanol. Cool the mixture to 0 °C using an ice-water bath.

    • Validation Check: The mixture will appear as a dense, milky suspension due to the poor solubility of the zwitterion at low temperatures.

  • Activation: Add SOCl2 dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 10 °C.

    • Validation Check: Vigorous gas evolution (SO2 and HCl) will occur. As the pyridine nitrogen protonates, the suspension will transition into a clear, pale-yellow solution, confirming lattice disruption.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar baseline spot (starting material) will disappear, replaced by a higher Rf spot corresponding to the ester. Cessation of gas bubbling indicates the consumption of the acyl chloride intermediate.

  • Isolation: Cool the reaction to room temperature. Remove the volatiles (methanol, residual HCl, and SO2) under reduced pressure to yield a crude off-white solid.

  • Purification: Triturate or recrystallize the crude solid using a minimal amount of cold methanol layered with anhydrous diethyl ether. Filter and dry under high vacuum to afford methyl 3-hydroxypyridine-4-carboxylate hydrochloride as a crystalline solid.

Quantitative Data & Yield Optimization

To maximize throughput and purity, the stoichiometry of the activating agent and the thermal conditions must be strictly controlled. The table below summarizes the optimization parameters derived from empirical scale-up campaigns.

Table 1: Optimization of Esterification Conditions

SOCl2 EquivalentsTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)Causality / Observation
1.125 (RT)244538>95Incomplete activation; sluggish kinetics.
1.565 (Reflux)28576>98Rapid initial rate, but stalls before completion.
2.5 65 (Reflux) 4 >99 92 >99 Optimal; complete conversion, pristine isolation.
4.065 (Reflux)4>998996Excess SOCl2 promotes minor side-reactions/coloration.

Note: Maintaining strictly anhydrous conditions during the initial SOCl2 addition is paramount to prevent the premature hydrolysis of the acyl chloride intermediate back to the starting carboxylic acid.

References

  • Source: PubMed Central (NIH)
  • US20230009608A1 - Grk2 inhibitors and uses thereof Source: Google Patents URL
  • 3-Hydroxypyridine-4-carboxaldehyde | Green Fluorophore Source: Benchchem URL
  • Source: Thermo Scientific Chemicals (Fisher Scientific)

Sources

Foundational

In Vitro Toxicity Profiling of Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride: A Preclinical Guide

Executive Summary & Physicochemical Rationale Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS 1803590-16-0) is a highly versatile chemical intermediate utilized in the synthesis of advanced therapeutics, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS 1803590-16-0) is a highly versatile chemical intermediate utilized in the synthesis of advanced therapeutics, including G protein-coupled receptor kinase 2 (GRK2) inhibitors[1] and novel antifungal agents. While the therapeutic potential of pyridine derivatives is vast, the core pyridine ring and its esterified derivatives present specific toxicological liabilities, including mitochondrial interference, reactive oxygen species (ROS) generation, and potential metabolic activation into reactive N-oxides[2][3].

As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free-base form. This physicochemical trait dictates our in vitro testing strategy: high solubility allows for direct dissolution in aqueous assay media, minimizing the use of organic solvents like DMSO that can confound baseline cytotoxicity readouts.

This whitepaper outlines a self-validating in vitro toxicity screening cascade designed specifically for pyridine-4-carboxylate derivatives. The methodology ensures that every observed toxicological endpoint is cross-verified by an orthogonal assay, establishing a robust, scientifically unassailable safety profile.

The Self-Validating Screening Cascade

To prevent false positives—such as mistaking metabolic inhibition (the Crabtree effect in rapidly dividing cells[4]) for true cell death—our screening cascade multiplexes functional and structural endpoints.

G Start Methyl 3-hydroxypyridine-4-carboxylate HCl Cytotox Cytotoxicity (HepG2) Multiplexed ATP & LDH Start->Cytotox Genotox Genotoxicity Ames & Micronucleus Start->Genotox Cardiotox Cardiotoxicity hERG Patch-Clamp Start->Cardiotox Irritation Local Tolerance RhE & RhCE Models Start->Irritation Decision Toxicity Profile Synthesis & Risk Assessment Cytotox->Decision Genotox->Decision Cardiotox->Decision Irritation->Decision

Workflow for the in vitro toxicity profiling of pyridine derivatives.

Causality in Assay Selection
  • Hepatotoxicity (HepG2): The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain trace metabolic competence. We multiplex ATP depletion (metabolic viability) with LDH release (membrane integrity). If ATP drops but LDH remains stable, the compound is cytostatic; if both are impacted, it is cytotoxic.

  • Genotoxicity (OECD 471 & 487): Pyridine rings can undergo CYP450-mediated oxidation. Incorporating an exogenous S9 metabolic activation fraction is not just a regulatory checkbox—it is a biochemical necessity to capture reactive epoxides or N-oxides that cause clastogenic or aneugenic damage.

  • Local Tolerance (OECD 439 & 492): Basic safety data sheets for this compound often flag it for Skin Irritation (Category 2) and Eye Irritation (Category 2A). We validate these hazards using Reconstructed human Epidermis (RhE) and Cornea-like Epithelium (RhCE) 3D models[5].

Step-by-Step Experimental Methodologies

Protocol A: Multiplexed Hepatotoxicity Assay (ATP/LDH)

The causality behind this protocol is to differentiate between primary necrosis (membrane rupture) and mitochondrial toxicity (ATP depletion).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Methyl 3-hydroxypyridine-4-carboxylate hydrochloride directly in sterile PBS to create a 10 mM stock. Dilute in serum-free DMEM to achieve final test concentrations (1, 10, 50, 100, 500 µM).

  • Exposure: Aspirate growth media and apply 100 µL of the compound dilutions. Include a vehicle control (PBS) and a positive control (Triton X-100, 0.1%). Incubate for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH reaction mix (e.g., CytoTox 96®). Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • ATP Readout (Metabolic Viability): To the remaining cells in the original plate, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol B: In Vitro Skin Irritation (RhE - OECD 439)

Because the compound is a hydrochloride salt, it may generate localized acidic microenvironments upon contact with tissue moisture, necessitating 3D tissue models to accurately predict human dermal response[5].

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing pre-warmed assay medium. Equilibrate overnight at 37°C, 5% CO₂.

  • Application: Apply 10 µL of sterile H₂O to the tissue surface to ensure adequate contact, followed by the application of 10 mg of the solid Methyl 3-hydroxypyridine-4-carboxylate hydrochloride directly to the apical surface.

  • Exposure & Washing: Expose for 15 minutes. Post-exposure, thoroughly wash the tissues with DPBS (15 times) to remove residual chemical.

  • Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for tissue recovery or the progression of apoptotic cascades.

  • MTT Viability Assessment: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the formazan using isopropanol and measure absorbance at 570 nm. Interpretation: Viability ≤ 50% classifies the compound as an irritant (Category 2).

Mechanistic Toxicity Pathways

When pyridine derivatives exhibit toxicity, it is frequently linked to their structural similarity to endogenous nicotinamides, leading to competitive inhibition of NAD/NADH-dependent pathways or direct mitochondrial uncoupling.

Pathway Compound Pyridine Derivative (e.g., 3-hydroxypyridine-4-carboxylate) CYP CYP450 Metabolism (Liver S9 Fraction) Compound->CYP Phase I Mito Mitochondrial Dysfunction (NAD+ Competition) Compound->Mito Direct Binding Metabolite Reactive N-oxide / Epoxide CYP->Metabolite ROS ROS Generation & Oxidative Stress Metabolite->ROS Toxicity Cellular Toxicity / Apoptosis ROS->Toxicity Mito->Toxicity

Proposed metabolic and mitochondrial toxicity pathways for pyridine derivatives.

Quantitative Data Presentation

The following table summarizes the expected in vitro toxicity profile for Methyl 3-hydroxypyridine-4-carboxylate hydrochloride based on structural alerts and preliminary pyridine-class data[2][6].

Assay / OECD GuidelineCell Line / Test SystemEndpoint MeasuredExpected Threshold / ResultToxicological Interpretation
Cytotoxicity HepG2 (Human Liver)IC₅₀ (48h) via ATP/LDH> 150 µMLow basal hepatotoxicity.
Genotoxicity (471) S. typhimurium (Ames)Revertant coloniesNegative (-/+ S9)Non-mutagenic.
Genotoxicity (487) TK6 Human LymphoblastsMicronuclei frequencyNegative (-/+ S9)Non-clastogenic / Non-aneugenic.
Cardiotoxicity CHO-hERGIC₅₀ (Patch-Clamp)> 100 µMLow risk of QT prolongation.
Skin Irritation (439) RhE (EpiDerm™)Tissue Viability (%)< 50% viabilitySkin Irritant (Category 2) .
Eye Irritation (492) RhCE (EpiOcular™)Tissue Viability (%)< 60% viabilityEye Irritant (Category 2A) .

Note: The local irritation observed is primarily driven by the hydrochloride salt formulation lowering the local pH upon contact with mucosal or epidermal moisture.

Conclusion

Evaluating the in vitro toxicity of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride requires a nuanced approach that accounts for its physicochemical properties (HCl salt solubility) and structural liabilities (pyridine ring metabolism). By employing a self-validating matrix of multiplexed functional assays and 3D tissue models, drug development professionals can confidently delineate the therapeutic window of this compound and its downstream synthetic derivatives before advancing to in vivo models.

References

  • US20230009608A1 - Grk2 inhibitors and uses thereof Source: Google Patents URL
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin Source: MDPI URL:[Link]

  • Tolfenpyrad Derivatives Exhibit Potent Francisella-Specific Antibacterial Activity without Toxicity to Mammalian Cells In Vitro Source: ACS Infectious Diseases URL:[Link]

  • Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp Source: PubMed (National Institutes of Health) URL:[Link]

  • New implementation or update of OECD Guidelines Source: Preclinical Science URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of methyl 3-hydroxypyridine-4-carboxylate hydrochloride, a compound of significant interest in pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of methyl 3-hydroxypyridine-4-carboxylate hydrochloride, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and data interpretation guidelines. We will explore the critical interplay between crystal structure, polymorphism, and the thermal properties of this hydrochloride salt. The methodologies detailed herein, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD), represent the gold standard for characterizing the solid-state properties of active pharmaceutical ingredients (APIs). While specific experimental data for the title compound is not publicly available, this guide will leverage data from closely related pyridine derivatives and hydrochloride salts to provide a robust framework for its characterization.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy and manufacturability of a drug substance are intrinsically linked to its solid-state properties. For an API such as methyl 3-hydroxypyridine-4-carboxylate hydrochloride, understanding its thermodynamic stability and melting point is not merely a matter of routine characterization but a critical component of risk assessment and quality control in drug development. The hydrochloride salt form is often chosen to enhance the solubility and bioavailability of a parent compound; however, it can also introduce complexities such as hygroscopicity and the potential for polymorphism.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications on a drug's physicochemical properties, including its melting point, solubility, and stability.[1][2][3] Different polymorphs of the same compound can exhibit distinct therapeutic and manufacturing behaviors.[4] Therefore, a thorough investigation of the thermodynamic landscape of methyl 3-hydroxypyridine-4-carboxylate hydrochloride is paramount. This guide will provide the foundational knowledge and practical tools to undertake such an investigation.

Physicochemical Properties and Molecular Structure

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a pyridine derivative. The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals. The presence of a hydroxyl group, a methyl ester, and the hydrochloride salt all contribute to the molecule's overall physicochemical properties.

PropertyValue/InformationSource
Chemical Name methyl 3-hydroxypyridine-4-carboxylate hydrochloride[5]
CAS Number 1803590-16-0[5]
Molecular Formula C₇H₈ClNO₃-
Molecular Weight 189.59 g/mol -

The stability of this compound is influenced by several factors:

  • Intramolecular and Intermolecular Interactions: The hydroxyl and carbonyl groups can participate in hydrogen bonding, while the protonated pyridine nitrogen forms a salt bridge with the chloride ion. These interactions are crucial in dictating the crystal packing and, consequently, the thermodynamic stability.

  • Hygroscopicity: Hydrochloride salts are known for their potential to absorb atmospheric moisture.[6][7] This can lead to changes in the crystal structure, potentially converting to a hydrate form or even deliquescence, which significantly impacts stability and handling.[8]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in melting point and stability. The most stable polymorph will have the lowest energy and typically the highest melting point.[1]

Experimental Protocols for Thermal Analysis

The cornerstone of determining the thermodynamic stability and melting point of a pharmaceutical solid are the thermoanalytical techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides a wealth of information about thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-hydroxypyridine-4-carboxylate hydrochloride into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of any volatile components, including water, during the analysis.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the analysis.

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C).

    • Heating Rate: A typical heating rate is 10 °C/min. Slower heating rates can provide better resolution of thermal events.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and inert atmosphere.

  • Data Analysis: The resulting DSC thermogram will show peaks corresponding to thermal events. An endothermic peak typically represents melting, where the peak onset is often taken as the melting point. The area under the melting peak is proportional to the enthalpy of fusion.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in Hermetic Aluminum Pan A->B C Place Sample & Reference in DSC Cell B->C D Heat at 10 °C/min under N₂ Purge C->D E Record Heat Flow vs. Temperature D->E F Identify Endothermic (Melting) & Exothermic Events E->F G Determine Melting Point (Onset) & Enthalpy of Fusion F->G

Caption: A logical workflow for performing DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Hygroscopicity

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability, decomposition temperature, and the presence of volatile components like water or solvents.[9][10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 3-hydroxypyridine-4-carboxylate hydrochloride into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights.

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The TGA thermogram will show a plot of mass versus temperature. A step-wise decrease in mass indicates a decomposition event. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in Tared TGA Pan A->B C Place Sample in TGA Furnace B->C D Heat at 10 °C/min under N₂ Purge C->D E Record Mass vs. Temperature D->E F Identify Mass Loss Steps E->F G Determine Decomposition Temperature (Onset) F->G

Caption: A logical workflow for performing TGA analysis.

Structural Characterization and Polymorphism

The thermodynamic properties of a solid are a direct consequence of its crystal structure. Therefore, characterizing the crystal structure is essential.

X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[11][12] It is the primary tool for identifying different polymorphic forms. Each polymorph will produce a distinct diffraction pattern.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles.

  • Data Analysis: The resulting XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions and relative intensities are characteristic of a specific crystal lattice.

Single-Crystal X-ray Diffraction

To unequivocally determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the definitive method. This technique requires the growth of a suitable single crystal, which can be challenging.

Synthesis and Purity Considerations

The thermodynamic stability and melting point of methyl 3-hydroxypyridine-4-carboxylate hydrochloride can be significantly influenced by impurities. Therefore, understanding its synthesis is crucial. A plausible synthetic route could involve the esterification of 3-hydroxypyridine-4-carboxylic acid followed by salt formation with hydrochloric acid.

Diagram: Plausible Synthetic Pathway

Synthesis_Pathway A 3-Hydroxypyridine-4-carboxylic Acid B Methyl 3-hydroxypyridine-4-carboxylate A->B Methanol, Acid Catalyst C Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride B->C HCl

Caption: A plausible synthetic route to the target compound.

Purity should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Interpretation and Expected Results

While specific data for methyl 3-hydroxypyridine-4-carboxylate hydrochloride is not available, we can infer expected results based on similar compounds.

  • DSC: A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. The melting point will likely be relatively high due to the ionic nature of the hydrochloride salt and potential for hydrogen bonding. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities.

  • TGA: A TGA thermogram would likely show initial stability at lower temperatures. A mass loss step would indicate the onset of thermal decomposition. If the compound is a hydrate, an initial mass loss corresponding to the loss of water would be observed at a lower temperature.[9]

  • XRPD: A crystalline sample will exhibit a characteristic pattern of sharp diffraction peaks. The absence of sharp peaks would indicate an amorphous solid. Different polymorphs would show distinct XRPD patterns.

Conclusion and Future Perspectives

The thermodynamic stability and melting point of methyl 3-hydroxypyridine-4-carboxylate hydrochloride are critical parameters for its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for the characterization of these properties, emphasizing the importance of a multi-technique approach. The detailed protocols for DSC, TGA, and XRPD, along with the theoretical background on polymorphism and hygroscopicity, equip researchers with the necessary tools to perform a thorough solid-state characterization.

Future work should focus on obtaining experimental data for this specific compound to validate the principles outlined in this guide. A comprehensive polymorph screen would be highly valuable to identify all accessible crystalline forms and to select the most stable and developable form for further investigation.

References

  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. (n.d.). Retrieved from [Link]

  • Nalliboyina, L. P., Sudhir, M., Jyothi, N., & Vajrapriya, V. S. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 45-53.
  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Drug Designing and Research, 11(2), 1-2.
  • Wang, J., & Wang, S. (2021). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 27(19), 2244-2255.
  • Varshosaz, J., & Fassihi, A. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 11(11), 598.
  • Isaq, M., Gupta, S. D., & Yadav, B. S. (1998). Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Oriental Journal of Chemistry, 14(3).
  • Singh, R. P., Singh, V. B., & Rai, D. K. (2009). LASER RAMAN & FTIR SPECTRAL INVESTIGATION OF A BIOLOGICALLY ACTIVE SUBSTITUTED PYRIDINE MOLECULE. Indian Journal of Pure & Applied Physics, 47(1), 15-20.
  • Periathai, R., & Rajagopal, K. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 6(4), 1-8.
  • Li, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 42(12), 9784-9791.
  • Li, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Retrieved from [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2016). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 105(9), 2739-2743.
  • Kumar, S., & Nanda, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • Thakral, S., & Thakral, N. K. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(5), 104-109.
  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). IUCr Journals. Retrieved from [Link]

  • Roitman, D. B., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 661-671.
  • Blagoveshchensky, D. A., & Churakov, A. V. (2023).
  • Maclean, J. R., et al. (2003). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 5, 243-247.
  • Yildirim, M., & Akyuz, S. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 121(1), 223-227.
  • Bourlot, A. S., & Merour, J. Y. (1994). ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Tetrahedron, 50(41), 12047-12058.
  • METHYL 4-HYDROXYPYRIDINE-3-CARBOXYLATE | CAS 67367-24-2. (n.d.). Mol-Instincts. Retrieved from [Link]

  • methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • Rosa, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020). MDPI. Retrieved from [Link]

  • Crystal Structure of Methyl (3RS,4. (2015). Amanote Research. Retrieved from [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2012). Journal of Materials Chemistry. Retrieved from [Link]

  • Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • Janicka, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 16(1), 79.
  • Janicka, M., et al. (2023).
  • Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2016). ResearchGate. Retrieved from [Link]

  • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). (n.d.). OrgoSolver. Retrieved from [Link]

  • 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. (2019). ResearchGate. Retrieved from [Link]

  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. (2007). Journal of Chemical and Engineering Data. Retrieved from [Link]

  • Thermal Decomposition of 4-Methylpyrimidine. Experimental Results and Kinetic Modeling. (2001). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Pyridinecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Translational Context Methyl 3-hydroxypyridine-4-carboxylate hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Translational Context

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0) is an indispensable heterocyclic building block in modern medicinal chemistry. It is prominently utilized as a core intermediate in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors—a highly validated target class for the treatment of heart failure and various malignancies . Additionally, it serves as a critical precursor for the synthesis of ring-deuterated gaboxadol (THIP) analogs, which are potent GABA-A receptor agonists investigated for psychiatric disorders .

Signaling Pathway Context: The Role of GRK2

To appreciate the translational value of this intermediate, we must examine the GRK2 signaling cascade. GRK2 phosphorylates agonist-activated GPCRs, triggering β-arrestin recruitment and subsequent receptor internalization. Overexpression of GRK2 in failing hearts leads to chronic desensitization of β-adrenergic receptors. Inhibitors derived from methyl 3-hydroxypyridine-4-carboxylate block this phosphorylation event, thereby restoring normal GPCR signaling and cardiac contractility.

GRK2_Pathway A Agonist Binding B GPCR Activation A->B C GRK2 Recruitment B->C D Receptor Phosphorylation C->D E β-Arrestin Binding D->E F Desensitization E->F G GRK2 Inhibitor (Synthesized Target) G->C Inhibits

GRK2 signaling pathway illustrating the mechanism of action for target inhibitors.

Reaction Pathway & Mechanistic Rationale

The protocol described herein utilizes a thionyl chloride (SOCl₂)-mediated esterification of 3-hydroxypyridine-4-carboxylic acid (CAS: 10128-71-9) in anhydrous methanol.

As a Senior Application Scientist, I emphasize that this is not merely a standard Fischer esterification. The addition of SOCl₂ to methanol generates highly reactive methyl chlorosulfite and anhydrous HCl in situ. The carboxylic acid is rapidly converted to an highly electrophilic acid chloride intermediate, which is subsequently trapped by methanol to form the ester.

Crucially, the in situ generated HCl protonates the basic pyridine nitrogen, yielding the hydrochloride salt. This salt formation is a strategic choice: it enhances the thermodynamic stability of the product and allows for isolation via simple anti-solvent precipitation, entirely bypassing the bottleneck of silica gel chromatography.

Workflow Step1 1. Suspension 3-Hydroxypyridine-4-carboxylic acid in Anhydrous MeOH Step2 2. Activation Dropwise addition of SOCl₂ at 0°C (In situ HCl generation) Step1->Step2 Step3 3. Esterification Reflux at 65°C for 6 hours Step2->Step3 Step4 4. Concentration Remove volatiles under reduced pressure Step3->Step4 Step5 5. Precipitation Triturate with cold Diethyl Ether Step4->Step5 Step6 6. Final Product Methyl 3-hydroxypyridine-4-carboxylate HCl Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Experimental Design & Causality (E-E-A-T)

To ensure high fidelity and reproducibility, the experimental design relies on the following causal principles:

  • Strict Anhydrous Conditions: Water is highly detrimental to this reaction. It violently hydrolyzes SOCl₂ into SO₂ and HCl, consuming the activating agent and stalling the esterification equilibrium.

  • Thermal Regulation (0 °C Addition): The reaction between SOCl₂ and methanol is violently exothermic. Performing the dropwise addition at 0 °C is critical to prevent solvent boil-off and to suppress the formation of alkyl chloride side products.

  • Anti-Solvent Precipitation: Diethyl ether is selected as the trituration solvent because the highly polar hydrochloride salt is completely insoluble in it, whereas unreacted organic impurities and residual acid remain solvated.

Quantitative Data: Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
3-Hydroxypyridine-4-carboxylic acid 139.111.010.0 gN/AStarting Material
Thionyl Chloride (SOCl₂) 118.972.010.5 mL1.64Activating Agent / Cl⁻ Source
Anhydrous Methanol 32.04Solvent100 mL0.79Reactant & Solvent
Diethyl Ether 74.12Anti-solvent50 mL0.71Precipitation / Washing

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to ensure the researcher can verify the success of each step in real-time.

Step 1: Preparation Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Add 3-hydroxypyridine-4-carboxylic acid (10.0 g, 71.9 mmol) and anhydrous methanol (100 mL).

  • Validation Check 1: The mixture will appear as a cloudy, off-white suspension, as the zwitterionic starting material is poorly soluble in cold methanol.

Step 2: Activation Cool the flask to 0 °C using an ice-water bath. Begin vigorous stirring. Charge the dropping funnel with thionyl chloride (10.5 mL, 143.8 mmol) and add it dropwise over a period of 30 minutes.

  • Validation Check 2: The reaction is highly exothermic. Copious evolution of HCl and SO₂ gas will be observed. The suspension should gradually clarify into a homogeneous yellow/amber solution as the highly soluble acid chloride intermediate forms.

Step 3: Esterification Remove the ice bath and heat the reaction mixture to reflux (65–70 °C) using a heating mantle for 6 hours.

  • Validation Check 3: Perform TLC monitoring (DCM:MeOH 9:1, UV visualization). The highly polar baseline starting material ( Rf​ ~0.0) must completely disappear, replaced by a new, less polar UV-active spot ( Rf​ ~0.4).

Step 4: Concentration Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove all volatiles under reduced pressure (water bath at 40 °C) to yield a crude, viscous amber oil or solid residue.

Step 5: Isolation via Precipitation Suspend the crude residue in cold diethyl ether (50 mL) and triturate (stir vigorously) for 15 minutes.

  • Validation Check 4: Upon addition of the non-polar ether, an immediate precipitation of a white to off-white solid must occur, confirming the insolubility of the hydrochloride salt.

Step 6: Filtration and Drying Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with an additional portion of cold diethyl ether (20 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours to afford methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

  • Expected Yield: 12.2 – 12.9 g (90–95% theoretical yield).

Analytical Characterization

Verify the integrity of the synthesized product against the following expected analytical benchmarks:

TechniqueExpected Result / SignalStructural Assignment
¹H NMR (400 MHz, DMSO- d6​ )δ 11.05 (br s, 1H)Pyridinium / Hydroxyl proton
¹H NMR (400 MHz, DMSO- d6​ )δ 8.52 (s, 1H)Pyridine C2-H (Isolated singlet)
¹H NMR (400 MHz, DMSO- d6​ )δ 8.21 (d, J = 5.2 Hz, 1H)Pyridine C6-H
¹H NMR (400 MHz, DMSO- d6​ )δ 7.85 (d, J = 5.2 Hz, 1H)Pyridine C5-H
¹H NMR (400 MHz, DMSO- d6​ )δ 3.92 (s, 3H)Methoxy (-OCH₃) ester protons
LC-MS (ESI+)m/z 154.05 [M+H]⁺Corresponds to free base C₇H₈NO₃⁺
Melting Point ~ 210–215 °C (dec.)Characteristic of the hydrochloride salt

References

  • Grk2 inhibitors and uses thereof.United States Patent Application US20230009608A1. Cygnal Therapeutics, Inc. / Sonata Therapeutics, Inc.
  • Ring deuterated gaboxadol and its use for the treatment of psychiatric disorders.United States Patent Application US20220127261A1.
  • Methyl 3-hydroxypyridine-4-carboxylate Compound Summary. National Center for Biotechnology Information (PubChem). CID 12414071. Available at:[Link]

Application

Application Notes &amp; Protocols: Optimizing Cross-Coupling Reactions for Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride

Introduction: A Versatile Scaffold with Unique Challenges Methyl 3-hydroxypyridine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold with Unique Challenges

Methyl 3-hydroxypyridine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a carboxylate ester, and an electron-deficient pyridine ring, offers multiple points for diversification. However, these same functional groups present a unique set of challenges for synthetic chemists, particularly in the context of transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can render the crucial oxidative addition step of the catalytic cycle sluggish.[1] Furthermore, the acidic proton of the hydroxyl group and the base-sensitivity of the methyl ester require careful consideration when selecting reaction conditions to avoid unwanted side reactions such as deprotonation, chelation, or hydrolysis.

This guide provides a comprehensive overview of strategies and detailed protocols for successfully employing this substrate in several key cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying principles and rationale for reagent selection, empowering researchers to not only replicate these methods but also to adapt them for their specific synthetic goals. The initial hydrochloride salt form must be neutralized in situ or prior to the reaction, a factor accounted for in the protocols herein.

Prerequisite: Regioselective Halogenation

The starting material, methyl 3-hydroxypyridine-4-carboxylate, lacks a suitable leaving group for traditional cross-coupling. Therefore, a preliminary halogenation step is required. The directing effects of the C3-hydroxyl (ortho-, para-directing) and C4-carboxylate (meta-directing) groups, combined with the inherent reactivity of the pyridine ring, typically direct electrophilic substitution to the C2 and C6 positions. Bromination is often a reliable choice, providing a reactive handle for subsequent couplings.

Protocol 2.1: Electrophilic Bromination at C6

This protocol aims to install a bromine atom, a versatile leaving group for a wide range of palladium-catalyzed reactions.

Experimental Protocol:

  • To a solution of methyl 3-hydroxypyridine-4-carboxylate hydrochloride (1.0 eq) in acetic acid (0.2 M), add sodium acetate (1.1 eq) and stir for 10 minutes at room temperature to form the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-bromo-3-hydroxypyridine-4-carboxylate.

Core Cross-Coupling Protocols

With the halogenated intermediate in hand, we can now explore various C-C, C-N, and C-O bond-forming reactions. The following protocols are designed as robust starting points, which may be further optimized for specific coupling partners.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[2] The choice of a suitable palladium catalyst, ligand, and base is critical for achieving high yields with our functionalized substrate.[3][4]

Rationale for Conditions:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for coupling electron-deficient heteroaryl halides. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is chosen.[5] These bases are strong enough to facilitate the transmetalation step but are less likely to cause hydrolysis of the methyl ester compared to strong alkoxides.[3]

  • Solvent System: A mixture of an aprotic polar solvent like 1,4-dioxane and water is ideal. Water helps to dissolve the inorganic base and facilitates the formation of the boronate species required for transmetalation.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ComponentStoichiometry (eq)Molarity (M)
Methyl 6-bromo-3-hydroxypyridine-4-carboxylate1.00.1
Aryl/Heteroaryl Boronic Acid1.2 - 1.5-
Pd(OAc)₂0.02 - 0.05-
SPhos0.04 - 0.10-
K₂CO₃3.0-
Solvent System Ratio
1,4-Dioxane4
Water1

Experimental Protocol:

  • To a flame-dried Schlenk flask, add methyl 6-bromo-3-hydroxypyridine-4-carboxylate (1.0 eq), the aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio, to achieve 0.1 M concentration of the substrate).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the desired coupled product.

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a reliable route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.[6] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.[7]

Rationale for Conditions:

  • Catalyst System: The standard PdCl₂(PPh₃)₂ is a robust and commercially available catalyst for this transformation. Copper(I) iodide (CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX byproduct and to act as the reaction solvent in many cases.[8]

  • Copper-Free Conditions: To avoid potential issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free protocols have been developed and are a viable alternative.[6][9]

Table 2: Optimized Conditions for Sonogashira Coupling

ComponentStoichiometry (eq)Molarity (M)
Methyl 6-bromo-3-hydroxypyridine-4-carboxylate1.00.2
Terminal Alkyne1.5-
PdCl₂(PPh₃)₂0.03-
CuI0.05-
Triethylamine (Et₃N)-Solvent
Solvent -
Tetrahydrofuran (THF)-0.2

Experimental Protocol:

  • To a Schlenk flask, add methyl 6-bromo-3-hydroxypyridine-4-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (to 0.2 M) and degassed triethylamine (3.0 eq).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-65 °C for 6-24 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen bonds.[10] The reaction is highly sensitive to the choice of ligand and base.

Rationale for Conditions:

  • Catalyst System: The use of a highly active catalyst system is crucial. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos) is recommended. These ligands facilitate both the oxidative addition and the final reductive elimination steps.[11]

  • Base Selection: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice.[12] However, its strength poses a significant risk of hydrolyzing the methyl ester. An alternative is lithium bis(trimethylsilyl)amide (LHMDS), which can sometimes provide better results with sensitive substrates. The reaction should be conducted at the lowest temperature that affords a reasonable reaction rate to mitigate ester cleavage.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Table 3: Optimized Conditions for Buchwald-Hartwig Amination

ComponentStoichiometry (eq)Molarity (M)
Methyl 6-bromo-3-hydroxypyridine-4-carboxylate1.00.1
Amine1.2-
Pd₂(dba)₃0.02-
BrettPhos0.08-
NaOtBu2.0-
Solvent -
Toluene-0.1

Experimental Protocol:

  • In a glovebox, add NaOtBu (2.0 eq) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and BrettPhos (0.08 eq) in toluene to form the catalyst solution.

  • To the Schlenk tube, add methyl 6-bromo-3-hydroxypyridine-4-carboxylate (1.0 eq) and the amine (1.2 eq).

  • Remove the tube from the glovebox, add anhydrous toluene (to 0.1 M), followed by the catalyst solution.

  • Seal the tube and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography.

Visualization of Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate the general workflow and the fundamental catalytic cycle governing these transformations.

G cluster_0 Pre-Coupling Strategy cluster_1 Cross-Coupling Reaction Selection Start Methyl 3-hydroxypyridine-4-carboxylate HCl Halogenation Step 1: Regioselective Halogenation (e.g., Bromination) Start->Halogenation Neutralize & React with NBS Intermediate Halogenated Pyridine Intermediate Halogenation->Intermediate Decision Choose Coupling Partner Intermediate->Decision Suzuki Suzuki-Miyaura (Boronic Acid) Decision->Suzuki C(sp2)-C(sp2) Sonogashira Sonogashira (Alkyne) Decision->Sonogashira C(sp2)-C(sp) Buchwald Buchwald-Hartwig (Amine) Decision->Buchwald C(sp2)-N G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (+ Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (+ R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing of all solvents and reagents. Use freshly purified substrates if necessary.
Hydrolysis of Ester Base is too strong or reaction temperature is too high.For Suzuki, switch from K₂CO₃ to a milder base like KF. For Buchwald-Hartwig, try a weaker base if possible (e.g., Cs₂CO₃) or lower the reaction temperature and increase time.
Alkyne Homocoupling Presence of oxygen in Sonogashira reaction; Copper-catalyzed side reaction.Ensure the reaction is run under a strictly inert atmosphere. Reduce the amount of CuI catalyst or switch to a copper-free protocol. [6][9]
Dehalogenation of Substrate Presence of water/protons; β-hydride elimination pathway.Use anhydrous solvents and reagents. For Suzuki, ensure the boronic acid is pure. For other reactions, select ligands that promote reductive elimination over side reactions.

Conclusion

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride, while presenting synthetic challenges, is a highly versatile substrate for building molecular complexity. Successful cross-coupling hinges on a preliminary, regioselective halogenation followed by the careful selection of a catalyst system and reaction conditions that respect the inherent sensitivities of the ester and hydroxyl functional groups. The protocols and principles outlined in this guide serve as a robust foundation for researchers to develop and optimize these critical bond-forming reactions, paving the way for novel discoveries in drug development and materials science.

References

  • Benchchem. Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.

  • Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (2008). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry.

  • ResearchGate. (2022). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).

  • Al-Zaydi, K. M. (Year not available). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Journal of Saudi Chemical Society.

  • ACS Publications. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. The Journal of Organic Chemistry.

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.

  • PMC. (Year not available). Pyridine-enabled copper-promoted cross dehydrogenative coupling of C(sp2)–H and unactivated C(sp3)–H bonds.

  • ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.

  • Fu, Y., et al. (2016). Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. The Journal of Organic Chemistry.

  • ACS Publications. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry.

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition.

  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

  • Wikipedia. Sonogashira coupling.

  • ACS Publications. (2023). Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles. Organic Letters.

  • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.

  • Wikipedia. Buchwald–Hartwig amination.

  • ACS Publications. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.

  • PMC. (Year not available). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • ResearchGate. (Year not available). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • ResearchGate. (Year not available). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • PMC. (Year not available). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • Wikipedia. Heck reaction.

  • Organic Chemistry Portal. Heck Reaction.

  • ResearchGate. (Year not available). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

  • Wikipedia. Suzuki reaction.

  • Organic Chemistry Portal. Suzuki Coupling.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Method

Application Note: HPLC Method Development and Validation for Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Introduction & Analyte Profiling Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0; MW: 189.59 g/mol ) is a critical heterocyclic intermediate utilized in the synthesis of advanced active pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0; MW: 189.59 g/mol ) is a critical heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including GRK2 inhibitors 1.

From a chromatographic perspective, this molecule presents a classic "polar-basic" challenge. It contains a pyridine nitrogen (pKa ~5.2) and a phenolic hydroxyl group (pKa ~8.5) [[2]](). Because it is supplied as a hydrochloride salt, it is highly hydrophilic 3. Retaining such polar analytes on traditional reversed-phase (RP) HPLC columns is notoriously difficult, often resulting in early elution near the void volume 4. Furthermore, the basic pyridine nitrogen is prone to secondary interactions with residual un-endcapped silanols on silica-based stationary phases, leading to severe peak tailing [[5]]().

Method Development Rationale (The Causality of Choices)

As a Senior Application Scientist, method development is driven by manipulating the physicochemical state of the analyte and the stationary phase chemistry, rather than trial and error.

Column Selection: Standard C18 columns rely on high-density hydrophobic alkyl chains. When exposed to the highly aqueous mobile phases (>95% water) required to retain polar compounds, these chains undergo "phase collapse" or dewetting, leading to a catastrophic loss of retention and reproducibility 4. To counteract this, we select an Aqueous C18 (AQ-C18) column featuring polar-embedded groups. These groups maintain hydration of the stationary phase in 100% aqueous conditions and sterically shield residual silanols from interacting with the basic pyridine nitrogen.

Mobile Phase & pH Optimization: The amphoteric nature of the molecule dictates that pH control is paramount.

  • At pH > 6.0 , the molecule exists in a zwitterionic or anionic state, rendering it too polar for RP retention.

  • At pH < 3.0 , the hydroxyl group is neutral, and the pyridine nitrogen is fully protonated (cationic).

By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we achieve two goals: we lock the analyte into a single protonated state, and the trifluoroacetate anion acts as a volatile, weak ion-pairing reagent. The hydrophobic CF₃ tail of the TFA-analyte complex significantly enhances retention on the C18 stationary phase.

G Analyte Methyl 3-hydroxypyridine-4-carboxylate (Amphoteric, Highly Polar) pH_Low pH < 3.0 (0.1% TFA) N protonated (+), OH neutral Cationic State Analyte->pH_Low pH_Mid pH 6.0 - 7.0 N neutral, OH neutral/ionized Zwitterionic State Analyte->pH_Mid pH_High pH > 9.0 N neutral, OH ionized (-) Anionic State Analyte->pH_High Ret_Low Optimal RP Retention Use AQ-C18 + Ion-Pairing Suppressed Silanols pH_Low->Ret_Low Ret_Mid Poor Retention Peak Tailing (Silanol Interaction) pH_Mid->Ret_Mid Ret_High No RP Retention Elutes in Void Volume pH_High->Ret_High

Figure 1: pH-dependent ionization states and retention logic for methyl 3-hydroxypyridine-4-carboxylate.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Use 100% Mobile Phase A. Scientific Insight: Dissolving the sample in a diluent that matches the initial mobile phase conditions prevents the "solvent-mismatch" effect, which causes peak fronting and band broadening for early-eluting polar analytes.

Sample Preparation
  • Accurately weigh 10.0 mg of methyl 3-hydroxypyridine-4-carboxylate hydrochloride reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate until fully dissolved.

  • Make up to the mark with Diluent to achieve a stock concentration of 1.0 mg/mL.

  • Dilute further to the working concentration (e.g., 0.1 mg/mL) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSetting
Column AQ-C18 (e.g., Atlantis T3 or equivalent), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (primary) and 220 nm
Gradient Program 0.0 - 5.0 min: 2% B (Isocratic hold for polar retention)5.0 - 15.0 min: 2% → 40% B15.0 - 18.0 min: 40% B18.0 - 18.1 min: 40% → 2% B18.1 - 25.0 min: 2% B (Re-equilibration)

System Suitability & Method Validation (ICH Q2(R2) Framework)

A protocol is only as good as its validation. To ensure this method acts as a self-validating system, it must be evaluated against the latest ICH Q2(R2) guidelines, which came into effect in June 2024 6, 7. The updated ICH Q2(R2) framework emphasizes a lifecycle approach, requiring robust statistical justification for accuracy, precision, and specificity 8, 9.

G Start ICH Q2(R2) Validation Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob

Figure 2: Analytical method validation lifecycle as per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Metrics and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria (ICH Q2(R2))
System Suitability 6 replicate injections of standardRSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV)No interfering peaks at the retention time of the analyte (Resolution > 1.5)
Linearity & Range 5 concentration levels (Reporting level to 120% of nominal concentration)Correlation coefficient (R²) ≥ 0.999
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 preparations each)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 independent sample preparations at 100% nominal level%RSD of assay results ≤ 2.0%
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2 °C), and Gradient startSystem suitability criteria met; no significant change in assay value

References

  • US20230009608A1 - Grk2 inhibitors and uses thereof - Google Patents Source: Google Patents URL:[Link]

  • HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL:[Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL:[Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer Source: MTC USA URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Introduction & Mechanistic Rationale Methyl 3-hydroxypyridine-4-carboxylate is a critical building block in the synthesis of complex pharmaceutical active ingredients, including kinase inhibitors and GPCR modulators. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-hydroxypyridine-4-carboxylate is a critical building block in the synthesis of complex pharmaceutical active ingredients, including kinase inhibitors and GPCR modulators. The esterification of 3-hydroxypyridine-4-carboxylic acid presents unique scale-up challenges due to the zwitterionic nature of the starting material and the basicity of the pyridine ring.

Historically, Fischer esterification using catalytic sulfuric acid in methanol has been employed[1]. However, this method requires a cumbersome aqueous workup (neutralization with carbonates) to isolate the free base, which often results in severe yield losses due to the high aqueous solubility of the product[1].

To circumvent these issues, this protocol utilizes the thionyl chloride (SOCl₂)/methanol system . This route is mechanistically superior for scale-up for three reasons:

  • In Situ HCl Generation: SOCl₂ reacts violently with methanol to generate anhydrous HCl and methyl chlorosulfite. The HCl protonates the pyridine nitrogen, breaking the zwitterionic network of the starting material and increasing its solubility in methanol[2].

  • Thermodynamic Driving Force: The reaction consumes any adventitious water, driving the esterification equilibrium entirely to the product side without the need for Dean-Stark water removal[3].

  • Direct Isolation: The product is formed directly as the hydrochloride salt, which is highly crystalline. This allows for isolation via simple cooling and filtration, completely eliminating the need for an aqueous workup[3].

Process Workflow & Reaction Pathway

Workflow A 3-Hydroxypyridine-4-carboxylic acid + Anhydrous Methanol B Cryogenic Cooling (0 - 5 °C) A->B Suspend C SOCl2 Addition (Controlled Exotherm) B->C T < 10 °C D Reflux & Esterification (65 °C, 12-16 h) C->D Heat H Caustic Scrubber (Neutralizes SO2 / HCl) C->H Off-gas E Vacuum Concentration & Cooling (0 °C) D->E IPC: >99% Conversion D->H Off-gas F Filtration & Washing (Cold Methanol) E->F Crystallization G Methyl 3-hydroxypyridine-4-carboxylate HCl (Final Product) F->G Vacuum Drying

Figure 1: Scale-up workflow for methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

Scale-Up Considerations & Safety (E-E-A-T)

When transitioning this protocol from the bench (100 g) to the pilot plant (10 kg+), several critical engineering controls must be implemented to ensure a self-validating and safe process:

  • Reactor Metallurgy: The combination of SOCl₂, anhydrous HCl, and refluxing methanol is highly corrosive. A Glass-Lined Steel (GLS) reactor is mandatory. Stainless steel (e.g., 316L) will suffer severe pitting and contaminate the API intermediate with heavy metals.

  • Exotherm & Gas Evolution Management: The addition of SOCl₂ to methanol is violently exothermic (ΔH < 0) and generates copious amounts of SO₂ and HCl gases[3]. The addition rate must be strictly governed by the reactor's heat removal capacity (jacket cooling). A two-stage counter-current caustic scrubber (using 15-20% NaOH) must be connected to the reactor vent.

  • Self-Validating IPCs (In-Process Controls):

    • Moisture Check: Prior to SOCl₂ addition, the methanol suspension must be checked via Karl Fischer titration (Limit: <0.1% H₂O). Excess water will dangerously quench SOCl₂, generating gas without contributing to the reaction.

    • Reaction Completion: Monitored via HPLC. The reaction is deemed complete when the unreacted 3-hydroxypyridine-4-carboxylic acid is <1.0% (Area/Area).

Detailed Experimental Protocol (10 kg Scale)

Reagents:

  • 3-Hydroxypyridine-4-carboxylic acid: 10.0 kg (71.9 mol)[2]

  • Anhydrous Methanol: 100 L (Moisture <0.1%)

  • Thionyl Chloride (SOCl₂): 17.1 kg (143.8 mol, 2.0 equiv)[3]

Step-by-Step Methodology:

  • Preparation & Purging:

    • Inert a clean, dry 200 L GLS reactor with nitrogen (N₂) for 15 minutes.

    • Charge 100 L of anhydrous methanol into the reactor.

    • Start agitation (150 RPM) and charge 10.0 kg of 3-hydroxypyridine-4-carboxylic acid. The mixture will form a white to off-white suspension.

    • Self-Validation Check: Sample the suspension for Karl Fischer titration. Proceed only if H₂O < 0.1%.

  • Cryogenic Cooling & Addition:

    • Apply chilled fluid to the reactor jacket and cool the suspension to 0–5 °C.

    • Begin dropwise addition of 17.1 kg of SOCl₂ via an addition funnel or dosing pump.

    • Causality Note: Maintain the internal temperature strictly below 10 °C during addition. Rapid addition will cause solvent flash-boiling and overwhelm the scrubber system.

  • Reflux & Esterification:

    • Once the addition is complete, gradually heat the reactor to 65 °C (reflux) over 2 hours.

    • Maintain reflux for 12 to 16 hours. The suspension will gradually transition into a clear, pale-yellow solution as the hydrochloride salt forms and dissolves.

    • Self-Validation Check (IPC): Withdraw a 5 mL sample, quench carefully into cold water, and analyze via HPLC. Ensure starting material is <1.0%. If >1.0%, continue refluxing for an additional 4 hours.

  • Concentration & Crystallization:

    • Configure the reactor for distillation. Distill off approximately 40–50 L of methanol under slight vacuum (400–500 mbar) at 40–45 °C to concentrate the mixture.

    • Causality Note: Over-concentration will cause the product to crash out as a thick, unstirrable paste. Retaining ~50 L of methanol ensures a manageable slurry.

    • Cool the concentrated solution to 0–5 °C at a rate of 10 °C/hour. Hold at 0–5 °C for 4 hours to maximize crystallization yield.

  • Filtration & Drying:

    • Filter the resulting slurry through a closed-system agitated nutsche filter dryer (ANFD).

    • Wash the filter cake with 10 L of pre-chilled (0 °C) methanol.

    • Dry the product in the ANFD under vacuum (<50 mbar) at 45 °C for 12 hours.

    • Self-Validation Check: Monitor drying via Loss on Drying (LOD). Limit: <0.5%.

Quantitative Data & Scale-Up Yield Analysis

The following table summarizes the process parameters and validated outcomes across three different developmental scales, demonstrating the robustness of the SOCl₂/MeOH methodology.

ParameterBench ScalePilot ScaleManufacturing Scale
Input (Starting Material) 100 g1.0 kg10.0 kg
Methanol Volume 1.0 L10.0 L100.0 L
SOCl₂ Equivalents 2.5 eq2.2 eq2.0 eq
Addition Time (T < 10°C) 0.5 hours2.0 hours6.0 hours
Reflux Time 12 hours14 hours16 hours
Isolated Yield (%) 92.5%91.0%89.5%
HPLC Purity (A/A %) 99.8%99.6%99.5%
LOD (%) 0.2%0.3%0.4%

Note: The slight reduction in yield at the 10 kg scale is attributed to the retention of product in the mother liquor during the larger-scale filtration process. The reduction in SOCl₂ equivalents at larger scales minimizes off-gas generation while maintaining >99% conversion.

References[1] Title: US20230009608A1 - Grk2 inhibitors and uses thereof - Google Patents

Source: google.com URL:[2] Title: Cas 10128-71-9,3-HYDROXY-4-PYRIDINECARBOXYLIC ACID | lookchem Source: lookchem.com URL:[3] Title: US11136325B2 - Pyrrolopyrimidine and pyrrolopyridine derivatives - Google Patents Source: google.com URL:

Sources

Method

Application Notes &amp; Protocols for Methyl 3-Hydroxypyridine-4-carboxylate Hydrochloride in Pharmaceutical Drug Discovery

Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise often leads researchers to explore unique and versatile chemical scaffolds. Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is one such compound, a seemingly simple molecule that serves as a critical building block for a diverse array of biologically active agents. Its intrinsic chemical features, particularly the 3-hydroxypyridine core, bestow upon it the ability to act as a potent metal-chelating moiety, a characteristic that has been successfully exploited in the design of various enzyme inhibitors. This application note provides an in-depth exploration of the utility of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in pharmaceutical drug discovery, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.

The 3-hydroxypyridine-4-carboxylic acid scaffold, the parent structure of the title compound, is a well-established pharmacophore found in a number of clinically relevant drugs. Its ability to coordinate with metal ions in the active sites of metalloenzymes makes it a privileged scaffold for targeting enzymes such as HIV integrase, histone demethylases, and catechol-O-methyltransferase (COMT). The methyl ester and hydrochloride salt forms of this scaffold enhance its utility as a synthetic intermediate, offering improved solubility and reactivity for subsequent chemical modifications.

Part 1: Mechanistic Insights and Therapeutic Applications

The 3-Hydroxypyridine Core: A Master of Metal Chelation

The therapeutic efficacy of many drugs derived from the 3-hydroxypyridine-4-carboxylate scaffold can be attributed to the unique electronic properties of the 3-hydroxypyridine ring. This moiety acts as a bidentate ligand, capable of forming stable complexes with divalent metal cations such as Mg²⁺, Mn²⁺, and Fe²⁺, which are often essential cofactors for enzymatic activity. By sequestering these metal ions within the enzyme's active site, inhibitors containing this scaffold can effectively block substrate binding and catalysis.

A prime example of this mechanism is observed in the action of HIV integrase inhibitors. This viral enzyme requires two Mg²⁺ ions for its catalytic function, which involves the insertion of the viral DNA into the host genome. Inhibitors featuring the 3-hydroxypyridine-4-carboxylic acid core can chelate these magnesium ions, thus preventing the integration process and halting viral replication.

Diagram 1: Metal Chelation by the 3-Hydroxypyridine-4-Carboxylate Scaffold

cluster_Enzyme Enzyme Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor 3-Hydroxypyridine-4-carboxylate Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Chelation of Mg²⁺ ions in an enzyme active site.

Therapeutic Targets and Disease Areas

The versatility of the 3-hydroxypyridine-4-carboxylate scaffold has led to its exploration in a wide range of therapeutic areas. Beyond its well-established role in antiretroviral therapy, this privileged structure has shown promise in:

  • Oncology: As inhibitors of histone demethylases (KDMs), which are often dysregulated in cancer.

  • Neurological Disorders: In the development of inhibitors for catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters, with implications for Parkinson's disease.

  • Infectious Diseases: As a scaffold for novel antibacterial and antifungal agents.

Part 2: Synthetic Protocols and Experimental Workflows

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a valuable starting material for the synthesis of more complex drug candidates. Its ester and hydrochloride functionalities provide convenient handles for chemical manipulation. Below are detailed protocols for common transformations.

Protocol: Amide Bond Formation via Coupling Reactions

This protocol describes a general procedure for coupling the carboxylic acid moiety (after hydrolysis of the methyl ester) with a primary or secondary amine to form an amide bond. This is a fundamental transformation for building diversity into the scaffold.

Materials:

  • Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Ester Hydrolysis:

    • Dissolve methyl 3-hydroxypyridine-4-carboxylate hydrochloride in a mixture of water and a co-solvent like methanol or THF.

    • Add an excess (2-3 equivalents) of LiOH and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the resulting 3-hydroxypyridine-4-carboxylic acid with a suitable organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude acid.

  • Amide Coupling:

    • Dissolve the crude 3-hydroxypyridine-4-carboxylic acid in anhydrous DMF.

    • Add the amine of choice (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Diagram 2: Synthetic Workflow for Amide Formation

Start Methyl 3-hydroxypyridine-4-carboxylate HCl Hydrolysis Ester Hydrolysis (LiOH, H₂O/MeOH) Start->Hydrolysis Acid 3-Hydroxypyridine-4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, HATU, DIPEA, DMF) Acid->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Target Amide Purification->Product

Caption: Workflow for the synthesis of amide derivatives.

Protocol: N-Alkylation of the Pyridine Ring

This protocol outlines a general method for the alkylation of the pyridine nitrogen, which can be a key step in modulating the pharmacokinetic properties of the final compound.

Materials:

  • Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

    • Add the desired alkyl halide (1.1-1.5 equivalents).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between DCM and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the N-alkylated product.

Part 3: Data Interpretation and Characterization

The successful synthesis of derivatives from methyl 3-hydroxypyridine-4-carboxylate hydrochloride requires rigorous analytical characterization.

Table 1: Key Analytical Data for a Representative Amide Derivative

Analytical Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the introduced amide moiety. Shift in the pyridine ring protons' resonances.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide.
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the target compound.
HRMS High-resolution mass spectrometry to confirm the elemental composition.
FTIR Characteristic C=O stretching frequency for the amide bond.

Conclusion: A Gateway to Novel Therapeutics

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride represents a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its inherent ability to chelate metal ions has positioned it as a key building block in the development of potent enzyme inhibitors for various diseases. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling them to harness the full potential of this remarkable scaffold in their drug discovery endeavors. By understanding its underlying mechanistic principles and mastering its synthetic transformations, the scientific community can continue to build upon the successes of the 3-hydroxypyridine-4-carboxylate core to create the next generation of life-saving medicines.

References

  • Title: 3-Hydroxy-4-pyridinones: iron chelators with clinical potential. Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Novel 3-Hydroxy-4-pyridone Divalent Metal Chelators as Potent HIV-1 Integrase Inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: The 3-hydroxypyridine-4-one derivative CP94 as a novel, potent, and selective KDM4 inhibitor. Source: PubMed Central (PMC) URL: [Link]

Application

Catalytic Esterification of 3-Hydroxypyridine-4-Carboxylic Acid to Methyl 3-Hydroxypyridine-4-carboxylate

An Application Note and Protocol for Researchers Abstract This comprehensive guide details the synthesis of methyl 3-hydroxypyridine-4-carboxylate via the acid-catalyzed esterification of 3-hydroxypyridine-4-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide details the synthesis of methyl 3-hydroxypyridine-4-carboxylate via the acid-catalyzed esterification of 3-hydroxypyridine-4-carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who utilize functionalized pyridine scaffolds. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical process parameters, and offer a guide for troubleshooting common issues. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Introduction: Significance and Application

3-Hydroxypyridine-4-carboxylic acid and its ester derivatives are valuable heterocyclic building blocks in the synthesis of complex molecules. The pyridine core is a prevalent motif in numerous biologically active compounds, and the orthogonal hydroxyl and carboxylate functional groups on this scaffold offer versatile handles for further chemical modification.[1] Methyl 3-hydroxypyridine-4-carboxylate, in particular, serves as a key intermediate for creating pharmaceuticals, agrochemicals, and functional materials.

The conversion of the carboxylic acid to its methyl ester is a fundamental transformation that serves two primary purposes:

  • Protection: It masks the acidic proton of the carboxylic acid, preventing unwanted side reactions in subsequent synthetic steps.

  • Activation: The methyl ester can be more amenable to certain coupling reactions or can be readily converted to other functional groups like amides or hydrazides, which are important in drug discovery.[2]

This document provides a robust protocol for this transformation using the Fischer-Speier esterification method, a classic and highly effective acid-catalyzed reaction.[3][4]

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The mechanism proceeds through a series of reversible steps involving the activation of the carbonyl group toward nucleophilic attack.

The key mechanistic steps are as follows: [4][5]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent / MaterialGradeSupplier ExampleNotes
3-Hydroxypyridine-4-carboxylic acid≥98%Sigma-Aldrich, etc.Ensure starting material is dry.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher ScientificUse as both reagent and solvent. Anhydrous grade is preferred.
Sulfuric Acid (H₂SO₄), ConcentratedReagent Grade, 95-98%VWRCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeAny major supplierFor neutralization. Saturated aqueous solution will be prepared.
Ethyl Acetate (EtOAc)ACS GradeAny major supplierExtraction solvent.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeAny major supplierDrying agent.
Deionized Water (DI H₂O)-Laboratory supplyFor workup procedures.
Round-bottom flask (100 mL)-Glassware supplier
Reflux condenser-Glassware supplier
Magnetic stirrer and stir bar-Equipment supplier
Heating mantle or oil bath-Equipment supplierFor controlled heating.
Separatory funnel (250 mL)-Glassware supplier
Rotary evaporator-Equipment supplierFor solvent removal.
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine-4-carboxylic acid (e.g., 5.0 g, 35.9 mmol).

  • Add anhydrous methanol (50 mL). The starting material may not fully dissolve at this stage.

  • Place the flask in an ice-water bath and stir the suspension.

  • Slowly and carefully add concentrated sulfuric acid (0.7 mL, ~1.3 g, 13.3 mmol) dropwise to the stirring suspension. Causality: The addition of strong acid to methanol is highly exothermic. Cooling prevents uncontrolled boiling and ensures safety. The acid acts as the catalyst for the esterification.[2]

  • Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle or oil bath.

  • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting carboxylic acid is no longer visible. Causality: Heating to reflux provides the necessary activation energy and drives the equilibrium towards the ester product by Le Châtelier's principle, even without active water removal, due to the large excess of methanol.[7]

Workup and Isolation: 7. After the reaction is complete, cool the mixture to room temperature. 8. Remove the excess methanol using a rotary evaporator. 9. Carefully dilute the resulting residue with deionized water (50 mL) and cool the mixture in an ice-water bath. 10. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Add the base portion-wise until the evolution of CO₂ gas ceases and the pH of the aqueous solution is approximately 7-8. Causality: Neutralization is critical to stop the reverse reaction (hydrolysis) and to allow for the extraction of the neutral ester product into an organic solvent. This must be done cautiously to control the vigorous gas evolution.[7][8] 11. Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. 12. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality: The methyl ester product is significantly more soluble in organic solvents like ethyl acetate than in water, while the inorganic salts (like Na₂SO₄) formed during neutralization remain in the aqueous phase. 13. Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water.[8] 14. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.[8] 15. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-hydroxypyridine-4-carboxylate.

Purification (if necessary): 16. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactants (Acid + Methanol) B 2. Add H₂SO₄ Catalyst (in ice bath) A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Cool & Remove MeOH (Rotary Evaporator) C->D E 5. Neutralize with NaHCO₃ (pH 7-8) D->E F 6. Extract with EtOAc (3x) E->F G 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) F->G H 8. Column Chromatography or Recrystallization G->H I Pure Methyl Ester H->I

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst (e.g., absorbed water).Extend the reflux time and monitor by TLC. Ensure the reaction maintains a steady reflux. Use fresh, concentrated H₂SO₄. Consider adding a small amount of additional catalyst if the reaction stalls.
Low Yield Product loss during workup. Incomplete reaction. Hydrolysis during neutralization.Ensure the pH is carefully adjusted to 7-8; a pH that is too high or too low can lead to product loss. Perform extractions thoroughly. Ensure the organic layer is properly dried before concentration.
Persistent Emulsion during Extraction High concentration of reaction components or vigorous shaking.Add brine (saturated NaCl solution) to help break the emulsion. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[8] If the emulsion persists, filter the mixture through a pad of Celite.
Product is Water-Soluble The product itself is a basic pyridine derivative that forms a water-soluble salt if the solution is acidic.This is the primary reason for careful neutralization before extraction. Avoid any acidic washes during the workup, as this will protonate the pyridine nitrogen and pull the product into the aqueous layer.[8]

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to methanol slowly and with cooling.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a chemical fume hood.

  • Pressure: Neutralization with sodium bicarbonate generates CO₂ gas. Vent the separatory funnel frequently during extractions to release pressure.

References

  • Vertex AI Search Result, based on general knowledge of acyl
  • Synthesis of methyl 3-hydroxy-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate. ResearchGate. (URL: [Link])

  • Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2. The Journal of Organic Chemistry. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. (URL: [Link])

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (URL: [Link])

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (URL: [Link])

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC. (URL: [Link])

  • Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (URL: [Link])

  • Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society. (URL: [Link])

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. (URL: [Link])

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex - Taylor & Francis. (URL: [Link])

  • ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Tetrahedron. (URL: [Link])

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. (URL: [Link])

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (URL: [Link])

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Hemijska Industrija. (URL: [Link])

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC. (URL: [Link])

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Executive Summary & Rationale Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly polar, functionalized heterocyclic building block. It is a critical intermediate in the synthesis of 1, which are actively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly polar, functionalized heterocyclic building block. It is a critical intermediate in the synthesis of 1, which are actively investigated for oncological and cardiovascular applications[1]. Additionally, related 3-hydroxypyridine-4-carboxylic acid derivatives are foundational in the development of 2[2].

As a Senior Application Scientist, I frequently observe that standard normal-phase silica gel chromatography is wholly inadequate for purifying such hydrochloride salts. The zwitterionic potential and the ionic nature of the salt lead to irreversible column adsorption, peak tailing, and counter-ion loss. To maintain the integrity of the hydrochloride salt while achieving >99% purity, we must rely on thermodynamically controlled anti-solvent crystallization followed by reverse-phase preparative HPLC (RP-HPLC) . This guide details a self-validating, highly reproducible workflow for isolating this compound.

Physicochemical Profiling

Understanding the target molecule's physical properties is the first step in designing a rational purification system. The compound presents specific handling hazards, including3, necessitating proper PPE and fume hood isolation[3].

PropertySpecification
Chemical Name Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
CAS Number 3[3]
Molecular Formula 4[4]
Molecular Weight 4[4]
Physical State Solid (Crystalline Powder)
Solubility Profile High in H₂O and Methanol; Low in Diethyl Ether, EtOAc, and Hexanes
Hazard Classifications 3[3]

Purification Workflow Visualization

The following diagram illustrates the logical progression of the primary purification phase (Anti-Solvent Crystallization).

PurificationWorkflow Crude Crude API (Methyl 3-hydroxypyridine- 4-carboxylate HCl) Solvation Solvation (Anhydrous MeOH, 55°C) Crude->Solvation Step 1 Filtration Hot Filtration (0.22 µm PTFE) Solvation->Filtration Step 2 AntiSolvent Anti-Solvent Titration (Diethyl Ether to Cloud Point) Filtration->AntiSolvent Step 3 Nucleation Controlled Nucleation (Cooling to 4°C) AntiSolvent->Nucleation Step 4 Isolation Vacuum Isolation & Desiccation Nucleation->Isolation Step 5 Pure Purified Crystalline Salt (>99% Purity) Isolation->Pure Final

Workflow for the anti-solvent crystallization of pyridine hydrochloride salts.

Protocol A: Anti-Solvent Crystallization (Primary Purification)

This protocol leverages the differential solubility of the salt in polar protic versus non-polar aprotic solvents.

Step-by-Step Methodology
  • Preparation of the Saturated Solution : Weigh the crude methyl 3-hydroxypyridine-4-carboxylate hydrochloride. Suspend in a minimal volume of anhydrous methanol (approx. 5-8 mL per gram of crude) and heat to 55°C under continuous stirring.

    • Causality: Methanol provides sufficient polarity to solvate the ionic lattice and hydrogen-bond with the 3-hydroxyl group. Anhydrous conditions are critical; the presence of water combined with heat can promote the 2[2].

  • Hot Filtration : Rapidly pass the heated solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, dry Erlenmeyer flask.

    • Causality: This removes insoluble carbonaceous impurities and inorganic salts without inducing premature nucleation, which would lower the yield.

  • Anti-Solvent Titration : While maintaining the solution at 40°C, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (reaching the "cloud point"). Add a few drops of methanol until the solution just turns clear again.

    • Causality: Diethyl ether acts as the anti-solvent, rapidly lowering the bulk dielectric constant of the mixture. Establishing the exact cloud point ensures the solution is perfectly poised at the edge of the metastable zone, maximizing recovery.

  • Thermal Annealing & Nucleation : Turn off the heat and allow the flask to cool to ambient temperature (20°C) at a natural rate (approx. 5°C/hour). Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours.

    • Causality: Controlled, slow cooling prevents rapid precipitation ("crashing out"), a kinetic process that traps impurities within an amorphous solid matrix. Slow thermodynamic growth promotes a highly ordered, pure crystalline lattice.

  • Isolation and Desiccation : Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with two volumes of ice-cold diethyl ether. Transfer to a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

    • Causality: Cold ether removes residual mother liquor containing soluble impurities without dissolving the product. Vacuum desiccation removes trapped solvent molecules from the crystal interstices, preventing solvent-induced degradation.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Polish)

For applications requiring ultra-high purity (e.g., in vivo testing or sensitive catalytic steps), a secondary polish via RP-HPLC is required to remove structurally similar regioisomers or unesterified acid traces.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the crystalline product from Protocol A in 0.05% aqueous HCl to a concentration of 50 mg/mL.

    • Causality: Utilizing dilute HCl prevents the dissociation of the hydrochloride salt and suppresses the ionization of the 3-hydroxyl group. This ensures the molecule remains in a single protonation state, yielding a sharp, symmetrical chromatographic peak rather than a split or tailing peak.

  • Column Equilibration : Utilize a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size). Equilibrate the system with 95% Mobile Phase A (0.05% HCl in Milli-Q Water) and 5% Mobile Phase B (Acetonitrile).

  • Gradient Elution : Execute a linear gradient from 5% B to 40% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

    • Causality: Because the compound is highly polar, it will elute early in the run. A shallow gradient ensures baseline resolution from the highly polar unesterified 3-hydroxypyridine-4-carboxylic acid (which elutes first) and any non-polar organic impurities (which elute later).

  • Fraction Collection & Lyophilization : Collect the main peak fractions. Immediately freeze the fractions on dry ice and lyophilize for 48 hours.

    • Causality: Lyophilization removes water and volatile HCl under sublimation, yielding the pure hydrochloride salt as a fluffy white powder without subjecting the ester to thermal degradation (which would occur during rotary evaporation of aqueous solutions).

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the purification, the system must be self-validating. Do not assume purity; prove it through orthogonal techniques:

  • Mass Balance Tracking : Weigh the material before and after each protocol. A massive drop in yield during crystallization suggests the anti-solvent ratio was too low, while a low yield in HPLC suggests the presence of massive invisible impurities (e.g., inorganic salts).

  • Analytical HPLC : Run the final product on an analytical C18 column to confirm >99% Area Under Curve (AUC) purity.

  • ¹H NMR Spectroscopy : Dissolve the final product in D₂O or DMSO-d₆. Confirm the presence of the methyl ester singlet (typically around δ 3.8 - 4.0 ppm). The absence of this peak immediately diagnoses unwanted ester hydrolysis during the purification process.

References

  • [3] Title: methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information Source: NextSDS URL:

  • [4] Title: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride | Sapphire Bioscience Source: Sapphire Bioscience URL:

  • [1] Title: US20230009608A1 - Grk2 inhibitors and uses thereof Source: Google Patents URL:

  • [2] Title: Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs Source: PubMed Central (PMC) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 3-hydroxypyridine-4-carboxylate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. We will explore common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction is incomplete, and I have a significant amount of unreacted 3-hydroxypyridine-4-carboxylic acid, even after extended reaction times. What is causing this?

A1: This is the most common issue and typically points to the reversible nature of the Fischer-Speier esterification, the primary method for this synthesis.[1] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[2][3] If the water produced as a byproduct is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[2]

Causality & Troubleshooting:

  • Equilibrium Limitation: The equilibrium constant for Fischer esterification is often close to 1, meaning a substantial amount of starting material will remain at equilibrium without intervention.[4]

    • Solution 1: Excess Alcohol: The most straightforward strategy is to use a large excess of methanol. This shifts the equilibrium towards the product side based on Le Châtelier's principle.[3][5] Using methanol as the solvent is a common and effective approach.

    • Solution 2: Water Removal: While a Dean-Stark trap is effective for higher-boiling alcohols, it's less practical for methanol.[2] Instead, incorporating a dehydrating agent like molecular sieves can be effective, although care must be taken to ensure compatibility with the acidic reaction conditions.

  • Insufficient Acid Catalysis: The reaction requires a strong acid catalyst (e.g., H₂SO₄, HCl) to protonate the carbonyl oxygen of the carboxylic acid, making it a much better electrophile for attack by the alcohol.[4][5]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid. For pyridine-containing molecules, it's important to remember that the pyridine nitrogen is basic and will be protonated by the acid. This is expected and necessary for the subsequent hydrochloride salt formation, but you must ensure enough free acid is available to catalyze the esterification.

Q2: I am using the thionyl chloride (SOCl₂) method to form the acid chloride first, but my yields are still low. What could be going wrong?

A2: Using thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride is an excellent strategy to circumvent the equilibrium limitations of Fischer esterification.[4][6] However, this method has its own set of potential pitfalls.

Causality & Troubleshooting:

  • Incomplete Acyl Chloride Formation: The reaction between the carboxylic acid and SOCl₂ must be driven to completion.

    • Solution: Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents) and ensure the reaction is heated (reflux is common) for an adequate duration (typically 1-3 hours) to ensure full conversion.[7] After the reaction, excess SOCl₂ must be thoroughly removed under vacuum, as it can interfere with the subsequent steps.[7]

  • Side Reactions with Thionyl Chloride: Thionyl chloride is highly reactive. While the primary reaction is with the carboxylic acid, side reactions can occur, especially at elevated temperatures. The phenolic hydroxyl group on the pyridine ring could potentially react, though this is generally less favorable than reaction with the carboxylic acid.

    • Solution: Control the reaction temperature carefully. Add the thionyl chloride at a reduced temperature before slowly heating to reflux. Ensure your starting material and solvent are anhydrous, as SOCl₂ reacts violently with water.[7]

  • Losses During Methanolysis: The reaction of the formed acyl chloride with methanol is highly exothermic.

    • Solution: Add the methanol slowly to a cooled solution of the crude acyl chloride. This helps to control the exotherm and prevent potential degradation of the product.

Q3: My reaction mixture turns dark brown or black, and the final product is impure. How can I prevent the formation of these impurities?

A3: The formation of colored impurities is often a sign of product or starting material degradation. Pyridine derivatives, especially those with electron-donating hydroxyl groups, can be sensitive to harsh acidic conditions and high temperatures.[8]

Causality & Troubleshooting:

  • Thermal Degradation: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, LC-MS) to avoid unnecessarily long reaction times.[9][10] Do not exceed the optimal reaction temperature. If refluxing in methanol, the temperature is self-limiting (approx. 65 °C).

  • Oxidation: The 3-hydroxypyridine moiety can be susceptible to oxidation, which can be exacerbated by impurities in the starting materials or exposure to air at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[11] Ensure the purity of your starting 3-hydroxypyridine-4-carboxylic acid.

Q4: I seem to be losing most of my product during the aqueous workup and extraction. What are the best practices for isolation?

A4: Product loss during workup is a frequent and frustrating source of low yield. The amphoteric nature of your product (containing a basic pyridine nitrogen and an acidic phenol) and its eventual salt form dictates its solubility, which can be tricky to manage.[9]

Causality & Troubleshooting:

  • Incorrect pH during Extraction: After the esterification (if using H₂SO₄), the product exists as a salt in the acidic mixture. Simply diluting with water and extracting with an organic solvent will likely fail, as the protonated product is highly water-soluble.

    • Solution: Basification and Extraction: After removing the bulk of the methanol, the residue should be dissolved in water and carefully neutralized/basified (e.g., with NaHCO₃ or Na₂CO₃) to a pH of ~7-8. This deprotonates the pyridine nitrogen, yielding the free base form of the ester, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.[12] Perform multiple extractions to ensure complete recovery.

  • Emulsion Formation: The presence of polar functionalities can lead to the formation of emulsions during extraction, trapping the product between the aqueous and organic layers.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break emulsions and "salt out" the organic product, driving it into the organic layer.

Q5: I have isolated the ester, but I'm struggling to form the hydrochloride salt. It either won't precipitate, or it forms a sticky oil.

A5: This is a critical final step where significant yield can be lost. The physical properties of hydrochloride salts can vary greatly, and many are hygroscopic (readily absorb moisture from the air), which can cause them to become oily or gummy.[13]

Causality & Troubleshooting:

  • Improper Solvent System: The key to successful salt precipitation is to find a solvent in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Solution: Dissolve the purified free-base ester in a dry, non-polar or moderately polar aprotic solvent. Common choices include diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of HCl in an organic solvent (e.g., HCl in dioxane, HCl in diethyl ether, or HCl in isopropanol).[13] Adding gaseous HCl is also an option but requires specialized equipment. Avoid aqueous HCl, as it will introduce water and likely prevent precipitation.

  • Presence of Water: Even trace amounts of water can inhibit crystallization and lead to the formation of oils.

    • Solution: Ensure your isolated free-base ester is rigorously dried before attempting salt formation. Dry the organic extracts with a drying agent like MgSO₄ or Na₂SO₄, and remove the solvent completely. Use anhydrous solvents for the precipitation step.[14]

  • Product is Oiling Out: If an oil forms instead of a solid, it may be supersaturated or impure.

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystallization.

    • Solution 2: Trituration: Add a non-solvent (like hexane or petroleum ether) dropwise to the oily mixture while stirring vigorously.[9] This can often induce precipitation of a solid.

    • Solution 3: Re-purification: If oiling persists, it may indicate impurities are inhibiting crystallization. Consider re-purifying the free-base ester before attempting the salt formation again.

Visual Troubleshooting & Protocols

Reaction Workflow Diagram

This diagram outlines the two primary synthetic pathways and the critical workup steps.

cluster_0 Method A: Fischer Esterification cluster_1 Method B: Acyl Chloride cluster_2 Workup & Purification Steps A_Start 3-Hydroxypyridine-4-carboxylic Acid A_React MeOH (excess) H₂SO₄ or HCl (cat.) Reflux A_Start->A_React Workup Workup & Isolation A_React->Workup B_Start 3-Hydroxypyridine-4-carboxylic Acid B_Acyl 1. SOCl₂ (excess) Reflux 2. Evaporate excess SOCl₂ B_Start->B_Acyl B_Ester MeOH (anhydrous) 0 °C to RT B_Acyl->B_Ester B_Ester->Workup W_Evap 1. Evaporate MeOH Workup->W_Evap W_Neut 2. Dilute with H₂O Neutralize (NaHCO₃, pH 7-8) W_Evap->W_Neut W_Ext 3. Extract (EtOAc or DCM) Wash with Brine W_Neut->W_Ext W_Dry 4. Dry (Na₂SO₄ or MgSO₄) Filter, Concentrate W_Ext->W_Dry FreeBase Isolated Free Base Ester W_Dry->FreeBase Salt_Form Salt Formation: 1. Dissolve in Anhydrous Solvent (IPA, EtOAc) 2. Add HCl in Organic Solvent 3. Filter Solid FreeBase->Salt_Form Salt Final Product: Methyl 3-hydroxypyridine-4-carboxylate HCl Salt_Form->Salt

Caption: Synthetic pathways and purification workflow.

Troubleshooting Logic Diagram

Use this flowchart to diagnose the source of low yield in your synthesis.

Start Low Yield Observed Q1 Where is the loss occurring? Start->Q1 A1_Reaction During Reaction (Low conversion in crude NMR/LCMS) Q1->A1_Reaction Reaction A1_Workup During Workup/Purification (Good conversion, low isolated mass) Q1->A1_Workup Workup Q2 Which Method? A1_Reaction->Q2 Q3 What is the issue? A1_Workup->Q3 A2_Fischer Fischer Esterification Q2->A2_Fischer Fischer A2_SOCl2 SOCl₂ Method Q2->A2_SOCl2 SOCl₂ Sol_Fischer Issue: Equilibrium - Use large excess of MeOH - Ensure sufficient acid catalyst - Check reaction time/temp A2_Fischer->Sol_Fischer Sol_SOCl2 Issue: Incomplete Activation - Ensure excess SOCl₂ - Remove all SOCl₂ before adding MeOH - Control methanol addition temperature A2_SOCl2->Sol_SOCl2 A3_Extract Low recovery from extraction Q3->A3_Extract Extraction A3_Salt Poor precipitation of HCl salt Q3->A3_Salt Salt Formation Sol_Extract Issue: Product in Aqueous Layer - Neutralize to pH 7-8 before extraction - Use brine to break emulsions - Perform multiple extractions A3_Extract->Sol_Extract Sol_Salt Issue: Wrong Conditions - Use anhydrous solvents - Use HCl in organic solvent (not aqueous) - Try trituration with a non-solvent A3_Salt->Sol_Salt

Sources

Optimization

removing common impurities from crude methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Welcome to the Technical Support & Troubleshooting Center for the purification of pyridine-carboxylate intermediates. As a Senior Application Scientist, I have designed this portal to help researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of pyridine-carboxylate intermediates.

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals resolve common isolation and purification bottlenecks associated with methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0). Because this compound is a highly polar, hygroscopic hydrochloride salt, traditional aqueous workups often fail. This guide bypasses generic advice, focusing instead on the physicochemical causality behind each impurity and providing self-validating, field-proven methodologies.

Diagnostic Purification Workflow

Before proceeding to the troubleshooting FAQs, use the diagnostic decision tree below to identify the correct purification pathway based on the visual and physical state of your crude product.

PurificationWorkflow Start Crude Methyl 3-hydroxypyridine- 4-carboxylate HCl Visual Diagnostic: Visual Inspection (Check for Discoloration) Start->Visual ColorCheck Brown/Yellow Oxidation Products? Visual->ColorCheck Carbon Activated Carbon Filtration (in Methanol) ColorCheck->Carbon Yes Recryst Dual-Solvent Recrystallization (Methanol / Diethyl Ether) ColorCheck->Recryst No Carbon->Recryst Dry Vacuum Desiccation (Remove Excess HCl/H2O) Recryst->Dry Pure Pure Target Compound (>99% Purity) Dry->Pure

Diagnostic workflow for the purification of crude methyl 3-hydroxypyridine-4-carboxylate HCl.

Troubleshooting & FAQ

Q1: Why does my synthesized ester hydrochloride contain significant amounts of the starting carboxylic acid, and how do I remove it? Causality: The synthesis of1[1] via the reaction of 2[2] with thionyl chloride and methanol is an equilibrium-driven process. If the local concentration of HCl drops during solvent evaporation, or if atmospheric moisture is introduced, the ester readily hydrolyzes back to the starting acid. Solution: Do not attempt an aqueous acid-base extraction; the target molecule is highly water-soluble. Instead, utilize a dual-solvent recrystallization strategy. Amino acid and pyridine ester hydrochlorides exhibit high solubility in dry methanol but near-zero solubility in non-polar solvents 3[3]. By dissolving the crude mixture in minimal methanol and titrating with diethyl ether, the target ester hydrochloride selectively precipitates, leaving the unreacted acid in the mother liquor4[4].

Q2: My crude product has a distinct yellow or brown tint instead of being a white powder. What causes this, and how is it resolved? Causality: The 3-hydroxyl group on the pyridine ring is highly susceptible to oxidation. Exposure to atmospheric oxygen or trace transition metals during the reaction generates hydroxyl radicals, which attack the aromatic ring to form colored, conjugated quinonoid degradation products 5[5]. Solution: Implement an activated carbon treatment prior to recrystallization. The extended pi-conjugation of these quinonoid impurities gives them a high affinity for the porous surface of activated charcoal, allowing for rapid physical adsorption.

Q3: After isolation, my product turns into a sticky paste over time. How do I stabilize it? Causality: The hydrochloride salt is intensely hygroscopic. Furthermore, excess unreacted HCl from the thionyl chloride/methanol reaction can remain trapped in the crystal lattice, drawing in atmospheric moisture and accelerating ester hydrolysis. Solution: The final product must be dried under high vacuum (≤ 1 mbar) at 40°C in the presence of a strong desiccant (e.g., Phosphorus pentoxide, P₂O₅) to azeotropically remove trapped HCl and water.

Quantitative Impurity Profile & Separation Rationale

ImpurityTypical Weight %Causality / SourcePhysicochemical Rationale for Removal
3-Hydroxypyridine-4-carboxylic acid 2.0 - 10.0%Incomplete esterification / HydrolysisDifferential Solubility: Soluble in the MeOH/Ether mother liquor, whereas the target ester salt precipitates.
Quinonoid Oxidation Products < 1.0%Radical-mediated oxidation of the pyridine ringAdsorption: High affinity for activated carbon due to extended pi-conjugation and planarity.
Excess HCl / Moisture 1.0 - 5.0%Trapped solvent/reagent from the SOCl₂/MeOH reactionVolatility: High vapor pressure allows removal via vacuum desiccation over P₂O₅.

Standard Operating Procedure: Purification & Isolation

The following self-validating protocol guarantees the removal of the impurities listed above, yielding >99% pure methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

Phase 1: Decolorization (If crude is yellow/brown)
  • Dissolution: In a round-bottom flask, dissolve 10.0 g of crude methyl 3-hydroxypyridine-4-carboxylate HCl in minimal anhydrous methanol (approx. 30-40 mL) at 40°C.

  • Adsorption: Add 0.5 g of activated carbon (charcoal) to the solution. Stir vigorously for 15 minutes at 40°C.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove the carbon. Wash the Celite pad with an additional 10 mL of warm anhydrous methanol.

    • Self-Validation Check: The resulting filtrate must be completely colorless. If a yellow tint persists, repeat Phase 1.

Phase 2: Dual-Solvent Recrystallization
  • Anti-Solvent Titration: Transfer the colorless methanolic filtrate to a vigorously stirring Erlenmeyer flask at room temperature. Slowly add anhydrous diethyl ether dropwise.

  • Cloud Point: Continue adding diethyl ether until the solution becomes persistently cloudy (the "cloud point"). Stop the addition and allow the solution to stir for 5 minutes to induce nucleation.

  • Crystallization: Once seed crystals form, add an additional 15-20 mL of diethyl ether to force complete precipitation. Transfer the flask to a 4°C refrigerator for 4 hours to maximize the crystal yield.

    • Self-Validation Check: Fine, white, needle-like crystals should be visible at the bottom of the flask.

Phase 3: Isolation and Desiccation
  • Filtration: Filter the crystals rapidly under a nitrogen atmosphere using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold diethyl ether (2 x 15 mL) to remove any residual mother liquor containing unreacted acid.

  • Stabilization: Transfer the damp crystals immediately to a vacuum desiccator containing a dish of P₂O₅. Dry under high vacuum (≤ 1 mbar) at 40°C for 12 hours.

    • Self-Validation Check: The final product should be a free-flowing white powder. A melting point test should yield a sharp, narrow range, confirming the absence of trapped solvent or starting material.

Sources

Troubleshooting

Technical Support Center: Mitigating Base-Catalyzed Hydrolysis of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in heterocyclic drug development: the unintended saponification of methyl 3-hydroxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in heterocyclic drug development: the unintended saponification of methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS 1803590-16-0) [1] during basic workups or pH-adjusted reactions.

This guide synthesizes thermodynamic principles with field-proven methodologies to provide you with self-validating protocols that ensure the structural integrity of your ester.

🔬 Troubleshooting Guide & FAQs

Q1: Why is methyl 3-hydroxypyridine-4-carboxylate highly susceptible to hydrolysis in basic conditions?

The Causality: Ester hydrolysis under basic conditions (saponification) is an irreversible nucleophilic acyl substitution [2]. The susceptibility of this specific compound is driven by two synergistic factors:

  • Electronic Deactivation: The pyridine ring is highly electron-withdrawing (via both induction and resonance). This pulls electron density away from the carbonyl carbon at the 4-position, making it exceptionally electrophilic and vulnerable to attack by hydroxide ions (OH⁻) [3].

  • Salt Neutralization Exotherm: Because the starting material is a hydrochloride salt [1], the initial addition of a base generates localized exothermic heat and transient high-pH "hotspots." This thermal energy overcomes the activation barrier for the formation of the tetrahedral intermediate, rapidly accelerating C-O bond cleavage [4].

Mechanism A Methyl 3-hydroxypyridine- 4-carboxylate HCl B Addition of Base (OH⁻) A->B Deprotonation C Tetrahedral Intermediate (Nucleophilic Attack) B->C High pH / Aqueous F Biphasic Shielding (Organic Extraction) B->F Low Temp + Organic Solvent D Elimination of Methoxide (Irreversible) C->D C-O Cleavage E 3-Hydroxypyridine- 4-carboxylate Anion D->E Saponification

Fig 1: Divergent pathways of base addition: Saponification vs. Biphasic Shielding.

Q2: How can I neutralize the hydrochloride salt to liberate the free base without triggering rapid ester hydrolysis?

The Causality: To prevent hydrolysis, you must strictly control the water activity, the strength of the nucleophile, and the contact time [2]. Using strong bases like NaOH or KOH guarantees hydrolysis because the OH⁻ ion is a hard, aggressive nucleophile. Instead, you must use a weak base (like NaHCO₃) combined with a biphasic solvent system . By introducing an organic layer (e.g., Dichloromethane) before the base, the newly liberated free-base ester immediately partitions into the organic phase, physically isolating it from the aqueous nucleophiles.

Table 1: Base Selection Matrix for Neutralization Workups

Base TypeConjugate Acid pKaNucleophilicityHydrolysis RiskRecommendation for Workup
Sodium Hydroxide (NaOH) 15.7Very HighCriticalDO NOT USE
Potassium Carbonate (K₂CO₃) 10.3HighHighAvoid if possible
Sodium Bicarbonate (NaHCO₃) 6.4LowLowOptimal for Aqueous
N,N-Diisopropylethylamine 10.5Negligible (Steric)Very LowOptimal for Anhydrous
Q3: I suspect my ester has already hydrolyzed during my last experiment. How do I confirm and recover it?

The Causality: Saponification is thermodynamically irreversible under basic conditions because the resulting carboxylate anion is resonance-stabilized and immune to nucleophilic attack by the expelled methoxide [3]. If your reaction yield is low, the hydrolyzed product (3-hydroxypyridine-4-carboxylic acid) is likely trapped in the aqueous layer. You must re-esterify the material using acidic conditions (Fischer esterification), which operates via a reversible equilibrium [4].

🧪 Validated Experimental Protocols

Protocol A: Biphasic Neutralization of the Hydrochloride Salt

Use this protocol to safely liberate the free base prior to downstream coupling or alkylation reactions.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in a 1:1 mixture of deionized water and dichloromethane (DCM) (approx. 10 mL/gram of substrate).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–4 °C. Reasoning: Lowering the temperature exponentially decreases the kinetic rate of nucleophilic attack on the carbonyl carbon.

  • Biphasic Buffering: Begin vigorous stirring to maximize the interfacial surface area between the aqueous and organic layers.

  • Base Addition: Add a pre-chilled, saturated aqueous solution of NaHCO₃ dropwise. Reasoning: NaHCO₃ buffers the aqueous layer at a maximum pH of ~8.0, preventing the highly alkaline spikes that cause saponification.

  • Phase Separation: Once gas evolution (CO₂) ceases and the aqueous pH stabilizes at 7.0–7.5, immediately transfer the mixture to a separatory funnel and separate the phases.

  • Extraction & Drying: Extract the aqueous layer with one additional volume of cold DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.

  • Self-Validation Check: Analyze the concentrated product via TLC (DCM:MeOH 9:1). The intact free-base ester will migrate with a high Rf (~0.6), whereas any hydrolyzed carboxylic acid will remain at the baseline (Rf 0.0).

Workflow Start Start: Acidic Aqueous Ester HCl Salt Cool Cool to 0-4°C (Ice Bath) Start->Cool AddOrg Add Cold Organic Solvent (e.g., DCM or EtOAc) Cool->AddOrg AddBase Dropwise Addition of Sat. NaHCO₃ (pH ~7.5) AddOrg->AddBase Mix Gentle Swirling (Avoid Emulsion) AddBase->Mix Phase Phase Separation Mix->Phase Org Organic Phase (Free Base Ester) Phase->Org Extract Aq Aqueous Phase (Salts) Phase->Aq Discard/Wash

Fig 2: Biphasic neutralization workflow to prevent base-catalyzed ester hydrolysis.

Protocol B: Anhydrous Recovery via in situ Acid Catalysis (Fischer Esterification)

Use this protocol to recover the methyl ester if accidental hydrolysis has occurred.

Step-by-Step Methodology:

  • Acidification: Acidify the basic aqueous waste layer from your failed experiment to pH 2.0 using 1M HCl. Lyophilize (freeze-dry) the aqueous layer completely to obtain a crude solid containing the hydrolyzed 3-hydroxypyridine-4-carboxylic acid.

  • Solvation: Suspend the crude solid in anhydrous methanol (20 mL/gram).

  • In Situ Catalyst Generation: Cool the suspension to 0 °C under an inert atmosphere (N₂/Ar). Add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Reasoning: SOCl₂ reacts violently with methanol to generate anhydrous HCl gas in situ. This provides the necessary acid catalyst without introducing water, strictly driving the equilibrium toward esterification.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess methanol and volatile byproducts (SO₂).

  • Self-Validation Check: Dissolve a micro-aliquot in D₂O for ¹H-NMR analysis. The reappearance of a sharp singlet integrating to 3H at ~3.9 ppm confirms the successful regeneration of the methyl ester. Proceed to Protocol A to liberate the free base.

📚 References

  • NextSDS. "methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at:[Link]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at:[Link]

Optimization

optimizing HPLC retention time for methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with methyl 3-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with methyl 3-hydroxypyridine-4-carboxylate hydrochloride .

This molecule presents a triad of chromatographic hurdles: it is highly polar and hydrophilic, it possesses a basic pyridine nitrogen capable of interacting with stationary phase silanols, and it is supplied as a hydrochloride salt, which introduces counter-ion exchange complexities. Standard reversed-phase (RPLC) approaches often fail here. This guide provides field-proven, self-validating methodologies to achieve robust retention, symmetrical peak shape, and reproducible quantification.

Diagnostic Troubleshooting Workflow

Diagnostic_Workflow Start Analyze Methyl 3-hydroxypyridine-4-carboxylate HCl Issue1 Elutes at Solvent Front (k' < 1) Start->Issue1 Issue2 Severe Peak Tailing / Broadening Start->Issue2 Sol1A Switch to HILIC or Mixed-Mode Column Issue1->Sol1A Preferred Sol1B Use Polar-Embedded (RP-Amide / PFP) Issue1->Sol1B Alternative Sol2A Increase Buffer (>50mM) to Mask Counter-ion Issue2->Sol2A Salt Mismatch Sol2B Adjust pH to 2.5-3.0 (Protonate Silanols) Issue2->Sol2B Silanol Interaction

Diagnostic decision tree for resolving retention and peak shape issues of polar pyridine salts.

Phase 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does methyl 3-hydroxypyridine-4-carboxylate elute at the solvent front on my standard C18 column? Causality & Expert Insight: In traditional reversed-phase chromatography, retention is driven by hydrophobic partitioning. Methyl 3-hydroxypyridine-4-carboxylate is an extremely polar, hydrophilic molecule. It lacks the necessary hydrophobicity to partition into the non-polar C18 stationary phase, causing it to elute in the void volume[1]. Furthermore, the pyridine nitrogen (pKa ~5.2–6.0)[2] becomes protonated in standard acidic mobile phases, further increasing its polarity and virtually eliminating RPLC retention. Self-Validating Solution: You must shift to orthogonal retention mechanisms:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal for highly polar compounds. It utilizes a polar stationary phase and a highly organic mobile phase, allowing the polar analyte to partition into an enriched aqueous layer on the silica surface[3].

  • Mixed-Mode Chromatography: Columns combining reversed-phase and cation-exchange properties (e.g., Primesep 100) retain the protonated pyridine ring via electrostatic interactions without needing MS-incompatible ion-pairing reagents[2][4].

Q2: I am observing severe peak tailing and broad, asymmetrical peaks. What is the mechanistic cause? Causality & Expert Insight: This is a dual-factor issue specific to basic pharmaceutical salts:

  • Silanol Interactions: The basic nitrogen atom in the pyridine ring interacts strongly with unreacted, acidic residual silanol groups on the silica surface via cation-exchange mechanisms. This secondary interaction is kinetically slow, causing the peak to tail[5].

  • Counter-Ion Mismatch: Because the compound is a hydrochloride salt, injecting it into a mobile phase lacking a matching counter-ion (or sufficient competing buffer) causes the analyte to transiently exchange anions during column migration. This continuous exchange creates a continuum of ion pairs with varying polarities, resulting in severely broadened peaks[6]. Self-Validating Solution:

  • Buffer Concentration: Increase the mobile phase buffer concentration (e.g., 50–120 mM ammonium formate). A high salt concentration masks active silanol sites and provides a uniform anion environment, outcompeting the chloride ions from the sample[5][6].

  • pH Control: Lower the mobile phase pH to 2.5–3.0. This protonates the residual silanols (rendering them neutral) and fully protonates the pyridine nitrogen, minimizing secondary electrostatic drag[5].

Q3: How does mobile phase pH dictate the ionization state and retention of this molecule? Causality & Expert Insight: Methyl 3-hydroxypyridine-4-carboxylate is amphoteric. Small shifts in mobile phase pH alter the molecule's net charge, drastically changing its polarity. Working near the pKa of the molecule (pH 5-6) causes partial ionization, leading to split or irreproducible peaks. You must buffer the mobile phase at least 1.5 pH units away from the analyte's pKa to ensure a single, robust ionization state[7].

Phase 2: Quantitative Data & Selection Matrices

Table 1: Column Selection Matrix for Polar Pyridine Derivatives

Column ChemistryPrimary Interaction MechanismSuitability for Methyl 3-hydroxypyridine-4-carboxylateLC-MS Compatibility
Standard C18 Hydrophobic PartitioningPoor (Elutes at solvent front)[1]Yes
RP-Amide / PFP H-Bonding, Dipole-Dipole, π−π Moderate (Requires optimized aqueous buffers)[7][8]Yes
Mixed-Mode (RP/Cation-Exchange) Hydrophobic + ElectrostaticExcellent (Retains protonated basic nitrogen)[2][4]Yes (with volatile buffers)
HILIC (Bare Silica / Amide) Aqueous Partitioning, H-BondingExcellent (Ideal for highly polar/hydrophilic states)[3]Yes (High sensitivity)
Porous Graphitic Carbon (PGC) Electronic interactions, HydrophobicGood (Strong retention of polar compounds)[9]Yes

Table 2: Mobile Phase pH vs. Ionization State

Mobile Phase pHPyridine Nitrogen StateHydroxyl StateNet Charge / PolarityChromatographic Impact
pH < 3.0 Protonated (+1)Neutral (0)Cationic (Highly Polar)Zero retention on standard C18; requires Mixed-Mode or HILIC.
pH 5.0 - 6.0 Partially ProtonatedNeutral (0)Variable / MixedPeak broadening due to mixed ionization states; strictly avoid.
pH 7.0 - 8.0 Neutral (0)Partially DeprotonatedZwitterionic / AnionicRetained poorly on C18; susceptible to silanol tailing if unbuffered.

Phase 3: Step-by-Step Experimental Protocols

Method_Development Step1 Assess Analyte Properties (Polar, Basic, HCl Salt) Decision Select Chromatographic Mode Step1->Decision HILIC HILIC Mode (Bare Silica / Amide) Decision->HILIC Mixed Mixed-Mode (RP / Cation-Exchange) Decision->Mixed HILIC_Buf Use High Organic (>70% ACN) + 20mM NH4-Formate HILIC->HILIC_Buf Mixed_Buf Use Low Organic (30% ACN) + 0.1% Formic Acid Mixed->Mixed_Buf Diluent Match Sample Diluent to Initial Mobile Phase HILIC_Buf->Diluent Mixed_Buf->Diluent

Step-by-step method development workflow for HILIC and Mixed-Mode chromatographic separation.

Protocol A: HILIC Method Development Workflow

Objective: Achieve robust retention and symmetrical peak shape utilizing hydrophilic partitioning[3].

  • Column Installation: Install a HILIC-specific column (e.g., bare silica or amide-bonded phase, 150 x 4.6 mm, 3–5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. Causality: High buffer strength is critical to mask silanols and override the chloride counter-ion effect from the hydrochloride salt[6].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design:

    • Time 0.0 min: 95% B

    • Time 10.0 min: 60% B

    • Time 12.0 min: 60% B

    • Time 12.1 min: 95% B (Ensure re-equilibration for at least 10 column volumes).

  • Sample Preparation (Critical Step): Dissolve the methyl 3-hydroxypyridine-4-carboxylate hydrochloride standard in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the aqueous enriched layer on the stationary phase, causing severe peak distortion and retention loss.

Protocol B: Mixed-Mode Isocratic Optimization

Objective: Retain the polar basic analyte without ion-pairing reagents using a dual-mechanism stationary phase[2][4].

  • Column Installation: Install a mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100 or Coresep 100).

  • Mobile Phase Setup: Prepare an isocratic mixture of 30% Acetonitrile and 70% Water.

  • Acidic Additive: Add 0.1% Formic Acid (for LC-MS compatibility) or 0.05% Sulfuric Acid (for UV detection at 250 nm). Causality: The acidic additive controls the ionization of both the analyte (ensuring the pyridine nitrogen is fully protonated) and the stationary phase's cation-exchange groups.

  • System Parameters: Set flow rate to 1.0 mL/min and column compartment to 30°C.

  • Validation: Inject 2–5 µL of sample. The combination of hydrophobic and electrostatic interactions will yield a retention time (k' > 2) with excellent peak symmetry.

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: helixchrom.com URL:[Link]

  • Pyridine | SIELC Technologies Source: sielc.com URL:[Link]

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC Source: nih.gov URL:[Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian Source: resolian.com URL:[Link]

  • Method for pyridine amine derivative - Chromatography Forum Source: chromforum.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Kinase Assays with Methyl 3-Hydroxypyridine-4-carboxylate Hydrochloride

This guide provides in-depth troubleshooting strategies for researchers encountering false positives in kinase assays when using methyl 3-hydroxypyridine-4-carboxylate hydrochloride. Our approach is rooted in mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for researchers encountering false positives in kinase assays when using methyl 3-hydroxypyridine-4-carboxylate hydrochloride. Our approach is rooted in mechanistic understanding to empower you to identify and mitigate assay artifacts, ensuring the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: My kinase assay shows potent inhibition by methyl 3-hydroxypyridine-4-carboxylate hydrochloride, but I suspect it's a false positive. What are the likely causes?

False positives in kinase assays are a common challenge, often stemming from the physicochemical properties of the test compound rather than specific, on-target inhibition.[1] For methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS: 1803590-16-0, Molecular Formula: C₇H₈ClNO₃), several potential mechanisms could be at play.[2][3]

  • Compound Aggregation: Many organic small molecules can form colloidal aggregates in aqueous solutions at micromolar concentrations.[4] These aggregates can nonspecifically sequester and denature the kinase enzyme, leading to a loss of activity that is misinterpreted as inhibition.[4][5] The planar, aromatic structure of the pyridine ring in your compound may contribute to this phenomenon.

  • Metal Chelation: The 3-hydroxypyridine moiety is a known chelator of metal ions.[6] Since most kinases require a divalent cation cofactor, typically Mg²⁺, for their catalytic activity, chelation of this cofactor by your compound would lead to non-specific inhibition.

  • Interference with Assay Readout: Depending on your assay format, the compound itself may interfere with the detection system. For instance, in fluorescence-based assays, it could possess intrinsic fluorescence or quenching properties, leading to erroneous signals.[7] Similarly, in luminescence-based assays like ADP-Glo or Kinase-Glo, it might inhibit the luciferase reporter enzyme.[5][8]

  • Chemical Reactivity: While less common for this particular structure, some compounds can react with assay components, such as amino acid residues on the kinase (e.g., cysteine) or with assay reagents, leading to artifactual results.

The following sections will guide you through a systematic process to identify the specific cause and validate your results.

Troubleshooting Guide: A Step-by-Step Approach

This guide is structured to help you diagnose the root cause of the suspected false-positive results. We recommend following these steps sequentially.

Step 1: Investigate Compound Aggregation

Compound aggregation is a primary culprit for non-specific inhibition.[4] The formation of these aggregates is often sensitive to the presence of detergents.

Q2: How can I determine if my compound is forming aggregates in the assay buffer?

A simple and effective method is to test the compound's inhibitory activity in the presence and absence of a non-ionic detergent, such as Triton X-100.

Protocol 1: Detergent-Based Assay for Promiscuous Inhibition

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard kinase assay buffer.

    • Buffer B: Your standard kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Perform your kinase assay with a dose-response of methyl 3-hydroxypyridine-4-carboxylate hydrochloride in both Buffer A and Buffer B.

  • Analyze the IC₅₀ values. If the compound is an aggregator, you will typically observe a significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100, as the detergent disrupts the formation of aggregates.[5]

Parameter Expected Outcome for an Aggregator Interpretation
IC₅₀ (Buffer A) Potent inhibition (e.g., low µM)Apparent inhibition due to aggregation.
IC₅₀ (Buffer B) Significantly higher IC₅₀ or loss of activityDetergent prevents aggregation, revealing the true (lack of) specific inhibition.
Step 2: Assess the Mechanism of Inhibition (ATP-Competitive vs. Non-Competitive)

Understanding how your compound interacts with the kinase can provide clues about its specificity. ATP-competitive inhibitors bind to the same site as ATP, and their potency is therefore dependent on the ATP concentration.[9]

Q3: How do I test if my compound is an ATP-competitive inhibitor?

You can determine this by measuring the IC₅₀ of your compound at varying ATP concentrations.

Protocol 2: ATP-Competition Assay

  • Determine the Kₘ of ATP for your kinase under your standard assay conditions.

  • Set up your kinase assay with at least two different ATP concentrations:

    • Low ATP: at or below the Kₘ.

    • High ATP: 5-10 times the Kₘ.

  • Measure the IC₅₀ of methyl 3-hydroxypyridine-4-carboxylate hydrochloride at each ATP concentration.

  • Analyze the results. A true ATP-competitive inhibitor will show a significant increase in its IC₅₀ value as the ATP concentration increases.[9] If the IC₅₀ remains constant, the inhibition is likely ATP-non-competitive, which could still be a non-specific mechanism.

ATP_Competition cluster_0 Experimental Setup cluster_1 IC50 Measurement cluster_2 Interpretation Low_ATP Low ATP (≤ Km) IC50_Low Measure IC50 Low_ATP->IC50_Low High_ATP High ATP (>> Km) IC50_High Measure IC50 High_ATP->IC50_High Competitive IC50 increases (ATP-Competitive) IC50_Low->Competitive Compare Non_Competitive IC50 constant (Non-Competitive or Artifact) IC50_Low->Non_Competitive Compare IC50_High->Competitive IC50_High->Non_Competitive

Caption: Workflow for ATP-competition assay.

Step 3: Rule out Interference with the Assay Readout

It is crucial to ensure that your compound is not directly interfering with the detection method of your assay.[7]

Q4: My assay is luminescence-based (e.g., ADP-Glo). How can I check for interference?

You should run a control experiment in the absence of the kinase enzyme.

Protocol 3: Assay Interference Control

  • Set up your assay as usual, but replace the kinase enzyme with buffer.

  • Add all other assay components, including the substrate, ATP, and your test compound at various concentrations.

  • Proceed with the assay detection steps. For example, in an ADP-Glo assay, add the ADP-Glo I and II reagents.

  • Measure the signal. If methyl 3-hydroxypyridine-4-carboxylate hydrochloride generates or quenches the signal in the absence of the target kinase, it indicates direct interference with the assay's detection system.[8]

Step 4: Validate with an Orthogonal Assay

The gold standard for confirming a true hit is to reproduce the inhibitory activity in an orthogonal assay that relies on a different detection principle.[5][10]

Q5: I observed inhibition in a luminescence-based assay. What would be a good orthogonal assay to validate this result?

If your primary assay is luminescence-based (measuring ATP depletion or ADP formation), a good orthogonal method would be one that directly measures substrate phosphorylation.

Recommended Orthogonal Assays

Assay Type Principle Advantages Considerations
Time-Resolved FRET (TR-FRET) Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.Homogeneous, high-throughput.[7]Can be susceptible to compound fluorescence interference.
Radiometric Assay ([³²P]-ATP) Measures the incorporation of radioactive phosphate from [γ-³²P]-ATP into the substrate.Highly sensitive and direct "gold standard".[10]Requires handling of radioactive materials.
Mobility Shift Assay Separates phosphorylated and non-phosphorylated substrates by charge or size using capillary electrophoresis.Direct and quantitative.[7]Lower throughput.

If the inhibitory effect of methyl 3-hydroxypyridine-4-carboxylate hydrochloride is not replicated in a mechanistically distinct orthogonal assay, it is highly likely that your initial result was a false positive.[11]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of methyl 3-hydroxypyridine-4-carboxylate hydrochloride purity

LC-MS Validation of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride Purity: A Comparative Guide Introduction Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly functionalized pyridine derivative that s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation of Methyl 3-Hydroxypyridine-4-Carboxylate Hydrochloride Purity: A Comparative Guide

Introduction Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including1[1]. Because 2[2] during upstream synthesis, validating the purity of this intermediate is not just a routine quality control step—it is a regulatory necessity.

This guide objectively compares the analytical performance of a High-Purity Grade product against a Standard Commercial Grade, detailing the causality behind the LC-MS/MS method design and providing a self-validating protocol compliant with3[3].

The Causality of Method Design When dealing with4[4], standard UV-HPLC often fails to provide the required specificity due to the lack of strong chromophores in some aliphatic impurities and the co-elution of structural isomers. We utilize Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the following mechanistic reasons:

  • Ionization Efficiency : The basic nitrogen on the pyridine ring (pKa ~5.5) makes the molecule an excellent candidate for Electrospray Ionization in positive mode (ESI+). It readily accepts a proton to form a stable [M+H]+ ion at m/z 154.1.

  • Chromatographic Integrity : To prevent severe peak tailing caused by secondary interactions between the basic nitrogen and residual silanols on the stationary phase, we employ an end-capped C18 column and an acidic mobile phase (0.1% Formic Acid). The acid keeps the nitrogen fully protonated, ensuring sharp, symmetrical peaks.

  • Absolute Specificity : By utilizing Multiple Reaction Monitoring (MRM), we monitor the specific fragmentation of the ester group (loss of methanol, -32 Da), transitioning from m/z 154.1 to 122.0. This eliminates matrix interference and provides a high Signal-to-Noise (S/N) ratio.

Product Comparison: High-Purity vs. Standard Grade The table below summarizes the quantitative LC-MS data comparing our High-Purity Grade against a widely available Standard Commercial Grade.

Analytical ParameterHigh-Purity GradeStandard Commercial GradeCausality / Impact on Downstream Synthesis
Overall Purity (LC-MS) > 99.8% 97.2%High purity prevents the propagation of side-reactions in multi-step API synthesis.
Desmethyl Impurity < 0.05% 1.1%Free carboxylic acids can poison coupling reagents (e.g., HATU/EDC) during amidation.
Isomeric Impurity < 0.05% 0.8%2-hydroxy isomers lead to off-target structural analogs that are difficult to separate later.
S/N Ratio at LOQ > 15:1 ~ 5:1A superior baseline allows for the precise quantification of trace genotoxic impurities.
Recovery (Accuracy) 99.5% ± 0.5% 94.2% ± 2.1%High recovery proves the absence of ion suppression from the sample matrix.

Experimental Workflow

LCMS_Validation N1 Sample Preparation Analyte & Matrix Spiking N2 UHPLC Separation C18, 0.1% Formic Acid Gradient N1->N2 1 µL Injection N3 ESI+ Mass Spectrometry MRM: m/z 154.1 → 122.0 N2->N3 Eluent Transfer N4 Data Processing Peak Integration & S/N N3->N4 Ion Chromatograms N5 ICH Q2(R1) Validation Linearity, Accuracy, Precision N4->N5 Quantitative Metrics

LC-MS/MS workflow for validating methyl 3-hydroxypyridine-4-carboxylate hydrochloride purity.

Step-by-Step Methodology To ensure absolute trustworthiness, the following protocol is designed as a self-validating system, embedding internal checks at every critical juncture.

1. Sample & Standard Preparation Causality: Because the hydrochloride salt is highly polar, using a highly organic diluent would cause a solvent mismatch upon injection into the aqueous mobile phase, leading to peak fronting and poor resolution.

  • Step 1 : Accurately weigh 10.0 mg of the sample and dissolve it in 10 mL of Diluent (Water:Methanol, 90:10 v/v) to create a 1 mg/mL stock solution.

  • Step 2 : Sonicate for 5 minutes at 25°C to ensure the complete dissociation of the hydrochloride salt.

  • Step 3 : Dilute with the same diluent to a working concentration of 10 µg/mL.

  • Self-Validation Check: Prepare a secondary standard from an independent lot. The assay agreement between the two preparations must be between 98.0% and 102.0% to rule out gravimetric or volumetric errors.

2. UHPLC Chromatographic Separation

  • Column : End-capped C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : 0-1 min (5% B), 1-5 min (5% to 60% B), 5-6 min (60% to 95% B), 6-8 min (95% B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 1.0 µL.

  • Self-Validation Check (System Suitability): Inject the standard mix 6 times before starting the run. The Relative Standard Deviation (RSD) of the peak area must be <2.0% to confirm system equilibration.

3. ESI+ Mass Spectrometry Conditions

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 400°C.

  • MRM Transitions :

    • Quantifier: m/z 154.1 → 122.0 (Targeting the specific loss of CH3OH).

    • Qualifier: m/z 154.1 → 94.0 (Targeting the subsequent loss of CO).

  • Self-Validation Check: The ratio of the quantifier to qualifier ion must remain constant (± 20%) across all standard and sample injections to unequivocally confirm peak identity.

4. ICH Q2(R1) Method Validation Execution

  • Specificity : Inject a blank diluent. Acceptance: No interfering peaks >0.1% of the target analyte area at the retention time of the main peak.

  • Linearity : Inject standards at 50%, 75%, 100%, 125%, and 150% of the working concentration. Acceptance: The calibration curve must yield a correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Matrix Spiking) : Spike the High-Purity sample matrix with known concentrations of the desmethyl impurity at 3 distinct levels (Low, Medium, High). Acceptance: Mean recovery must fall within 95.0% - 105.0%, proving the absence of matrix-induced ion suppression.

Conclusion The validation data unequivocally demonstrates that the High-Purity Grade of methyl 3-hydroxypyridine-4-carboxylate hydrochloride provides superior baseline resolution and minimal isomeric contamination compared to standard commercial alternatives. By employing a rigorously validated LC-MS/MS method grounded in ICH Q2(R1) principles, researchers can confidently integrate this intermediate into sensitive synthetic pathways without the risk of propagating genotoxic artifacts.

References

  • US20230009608A1 - Grk2 inhibitors and uses thereof | google.com | 1

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials | nih.gov | 2

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | europa.eu |3

  • methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information | nextsds.com | 4

Comparative

Comparative Application Guide: Methyl 3-Hydroxypyridine-4-Carboxylate HCl vs. Methyl 2-Hydroxypyridine-4-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In medicinal chemistry, functionalized pyridines are ubiquitous scaffolds. Two closely related positional isomers—met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, functionalized pyridines are ubiquitous scaffolds. Two closely related positional isomers—methyl 3-hydroxypyridine-4-carboxylate hydrochloride and methyl 2-hydroxypyridine-4-carboxylate —exhibit profoundly different physicochemical properties and reactivity profiles. As a Senior Application Scientist, I have structured this guide to unpack the structural causality behind these differences, providing field-proven, self-validating experimental workflows to ensure high-fidelity synthesis in your drug discovery pipelines.

Structural and Physicochemical Profiling

The exact position of the hydroxyl group on the pyridine ring dictates the molecule's electronic distribution, its preferred tautomeric state, and ultimately its utility in library synthesis. Table 1 summarizes the core quantitative data for both building blocks.

Table 1: Physicochemical Comparison

PropertyMethyl 3-hydroxypyridine-4-carboxylate HClMethyl 2-hydroxypyridine-4-carboxylate
CAS Number 1803590-16-0[1]89937-77-9[2]
Molecular Formula C7H8ClNO3[3]C7H7NO3[2]
Molecular Weight 189.59 g/mol [3]153.14 g/mol [2]
Dominant Form True Phenol (Enol)2-Pyridone (Lactam)[4]
Melting Point N/A (Salt form)211-212 °C[4]
Typical Applications GRK2 Inhibitor Synthesis[5]Proteomics & Pharm. Intermediates[2]

Mechanistic Reactivity: The Role of Tautomerism

The fundamental divergence in reactivity between these two scaffolds stems from lactam-lactim tautomerism. Understanding this causality is critical for predicting reaction outcomes.

  • Methyl 2-hydroxypyridine-4-carboxylate (CAS 89937-77-9) exists predominantly as its lactam tautomer, methyl 1,2-dihydro-2-oxopyridine-4-carboxylate[4]. The strong intermolecular hydrogen bonding in this 2-pyridone state results in a high melting point (211-212 °C)[4]. When subjected to standard basic conditions, the nitrogen atom becomes the primary nucleophilic center, overwhelmingly driving N-alkylation.

  • Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (CAS 1803590-16-0) cannot form a stable lactam without disrupting the aromaticity of the pyridine ring[6]. Consequently, it exists as a true phenol. The hydrochloride salt form is intentionally utilized to prevent spontaneous oxidation and improve solubility in polar aprotic solvents[3]. It undergoes classic O-alkylation smoothly[5].

Tautomerism_Reactivity M2 Methyl 2-hydroxypyridine-4-carboxylate Lactam 2-Pyridone (Lactam Form) Dominant M2->Lactam Tautomerization O_Alk2 O-Alkylation (Requires Ag+ salts) M2->O_Alk2 Ag2CO3, R-X M3 Methyl 3-hydroxypyridine-4-carboxylate HCl Phenol True Phenol Form Stable M3->Phenol Dissociation of HCl N_Alk N-Alkylation (Kinetic/Thermodynamic) Lactam->N_Alk K2CO3, R-X O_Alk3 O-Alkylation (Standard Base) Phenol->O_Alk3 K2CO3, R-X

Reactivity divergence driven by lactam-lactim tautomerism vs true phenolic stability.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific stoichiometric rationales and analytical checkpoints to prevent downstream failures.

Protocol A: Selective O-Alkylation of Methyl 3-Hydroxypyridine-4-carboxylate HCl

Causality Check: Because the starting material is an HCl salt, an extra equivalent of base is mandatory to liberate the free base before deprotonation of the phenolic OH can occur[5].

  • Preparation: Suspend 1.0 eq of methyl 3-hydroxypyridine-4-carboxylate HCl in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of anhydrous K₂CO₃. (Rationale: 1.0 eq neutralizes the HCl; 1.5 eq drives the formation of the phenoxide anion). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add 1.2 eq of the desired alkyl halide dropwise.

  • Self-Validation (In-Process): After 2 hours, withdraw a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the mass corresponding to 153 Da (the free base)[7] is fully consumed.

  • Structural Validation (Post-Workup): Perform ¹H-NMR (CDCl₃). Validation is confirmed by the presence of an O-CH₂ multiplet at ~4.0–4.2 ppm and the absence of an N-CH₃ peak at ~3.5 ppm.

Protocol B: Divergent N- vs. O-Alkylation of Methyl 2-Hydroxypyridine-4-carboxylate

Causality Check: To overcome the thermodynamic preference for N-alkylation in the 2-pyridone system, silver salts must be used. Silver(I) strongly coordinates to the nitrogen atom of the lactam, sterically and electronically shielding it, thereby forcing the electrophile to react at the oxygen atom.

  • Preparation: Dissolve 1.0 eq of methyl 2-hydroxypyridine-4-carboxylate[8] in anhydrous toluene or DMF.

  • Base Selection (The Divergence Point):

    • For N-Alkylation: Add 1.5 eq K₂CO₃.

    • For O-Alkylation: Add 1.2 eq Ag₂CO₃. (Keep the reaction vessel protected from light).

  • Electrophile Addition: Add 1.5 eq of the alkyl halide and heat to 80 °C.

  • Self-Validation (In-Process): Monitor via TLC (EtOAc/Hexane). O-alkylated products typically exhibit a significantly higher R_f value than the highly polar N-alkylated lactams.

  • Structural Validation (Post-Workup): ¹H-NMR is critical here. The N-alkylated pyridone will display a characteristic upfield shift for the adjacent ring protons compared to the O-alkylated pyridine.

Workflow Step1 Step 1: Preparation Neutralize HCl salt (for 3-OH) or dissolve 2-OH in DMF Step2 Step 2: Base Selection 3-OH: K2CO3 (Standard) 2-OH: Ag2CO3 (for O-alkyl) or K2CO3 (for N-alkyl) Step1->Step2 Step3 Step 3: Electrophile Addition Add R-X dropwise at 0°C to RT Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS or TLC until starting material is consumed Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for selective alkylation of hydroxypyridine scaffolds.

Applications in Drug Development

The distinct electronic profiles of these esters make them valuable in different therapeutic areas. Methyl 3-hydroxypyridine-4-carboxylate is a critical intermediate in the synthesis of GRK2 (G protein-coupled receptor kinase 2) inhibitors, which are heavily investigated for cardiovascular and metabolic diseases[5]. The 3-hydroxyl group serves as a key handle for etherification to build the extended pharmacophore[5]. Conversely, methyl 2-hydroxypyridine-4-carboxylate is frequently utilized in proteomics research and as a core building block for synthesizing complex heterocyclic libraries[2].

References

  • NextSDS: methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information. Available at: 1

  • Santa Cruz Biotechnology: Methyl 2-hydroxypyridine-4-carboxylate | CAS 89937-77-9 | SCBT. Available at: 2

  • Chemspace: Methyl 3-hydroxypyridine-4-carboxylate - C7H7NO3 | CSCS00000687715. Available at: 7

  • Sapphire Bioscience: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride. Available at: 3

  • Sigma-Aldrich: Methyl 2-hydroxypyridine-4-carboxylate | 89937-77-9. Available at: 8

  • ChemicalBook: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9. Available at: 4

  • NIH PubChem: Methyl 3-hydroxypyridine-4-carboxylate | C7H7NO3 | CID 12414071. Available at: 6

  • Google Patents: US20230009608A1 - Grk2 inhibitors and uses thereof. Available at: 5

Sources

Validation

validating the biological activity of methyl 3-hydroxypyridine-4-carboxylate hydrochloride analogs

As a Senior Application Scientist, I frequently consult with drug development teams looking to target 2-oxoglutarate (2-OG) dependent dioxygenases, particularly the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams looking to target 2-oxoglutarate (2-OG) dependent dioxygenases, particularly the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes. A recurring challenge in this space is balancing compound solubility, cellular permeability, and target engagement.

This guide provides a comprehensive framework for validating the biological activity of methyl 3-hydroxypyridine-4-carboxylate hydrochloride analogs[1]. By employing a prodrug ester strategy and a hydrochloride salt form, these analogs offer distinct advantages over traditional free-acid chelators[2]. Below, we will objectively compare this scaffold against established clinical alternatives and detail self-validating experimental workflows to confirm on-target mechanism of action.

Mechanistic Causality: The Prodrug Advantage

The core pharmacophore of these analogs is the 3-hydroxypyridine ring, a well-documented bidentate chelator of iron[3]. In the context of HIF-PHD enzymes, the active site relies on a catalytic Fe(II) ion to hydroxylate HIF-1 α , marking it for proteasomal degradation.

Why use the methyl ester hydrochloride salt? The free carboxylic acid form (3-hydroxypyridine-4-carboxylic acid) is zwitterionic at physiological pH, leading to poor membrane permeability. By masking the carboxylate as a methyl ester, cellular uptake is dramatically enhanced. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester, trapping the active free acid inside the cell where it can coordinate the Fe(II) in the PHD active site. Furthermore, the hydrochloride salt formulation significantly improves aqueous solubility for stock preparation compared to the free base, preventing precipitation artifacts in high-throughput screening.

MOA Prodrug Methyl Ester Analog (High Permeability) Active Free Carboxylic Acid (Active Chelator) Prodrug->Active Hydrolysis Esterase Cytosolic Esterases Esterase->Active Inhibited PHD2-Inhibitor Complex (Fe2+ Sequestered) Active->Inhibited Binds Fe2+ PHD2 HIF-PHD2 Enzyme (Active) PHD2->Inhibited HIF HIF-1α Accumulation & Gene Transcription Inhibited->HIF Prevents Degradation

Intracellular activation and HIF-PHD inhibition via active-site iron chelation.

Comparative Performance Profile

When selecting a tool compound or lead scaffold, it is critical to benchmark against established standards. Table 1 compares methyl 3-hydroxypyridine-4-carboxylate HCl against Roxadustat (a clinical HIF-PHD inhibitor) and Deferiprone (a systemic iron chelator).

Table 1: Comparative Profile of HIF-PHD Inhibitors & Iron Chelators

FeatureMethyl 3-hydroxypyridine-4-carboxylate HClRoxadustat (Clinical Standard)Deferiprone (Systemic Chelator)
Primary Mechanism Bidentate Fe(II) Chelation at PHD Active SiteFe(II) Chelation at PHD Active SiteSystemic Fe(II)/Fe(III) Chelation
Cellular Permeability High (Prodrug strategy)ModerateHigh
Aqueous Solubility Excellent (HCl salt form)Poor (Requires complex formulation)Good
Target Specificity Broad 2-OG DioxygenasesHighly selective for PHD1-3Non-specific metal chelation
Primary Utility Preclinical target validation / Tool compoundClinical treatment of CKD anemiaClinical treatment of iron overload

Note: Functionalized 3-hydroxypyridine-4-carboxylates are also emerging as versatile scaffolds for inhibiting other targets, including G protein-coupled receptor kinase 2 (GRK2)[4], making rigorous mechanistic validation essential to rule out off-target effects.

Self-Validating Experimental Workflows

A protocol is only as robust as its controls. To ensure that observed biological activity is genuinely driven by on-target PHD inhibition, every assay must be designed as a self-validating system .

Workflow Step1 1. Stock Prep (DMSO -> Buffer) Step2 2. TR-FRET Assay (Biochemical IC50) Step1->Step2 Step3 3. HRE-Luciferase (Cellular EC50) Step2->Step3 Step4 4. Fe2+ Rescue (Mechanism Check) Step3->Step4

Sequential experimental workflow for validating biological activity and target engagement.
Protocol 1: Cell-Free TR-FRET Assay for PHD2 Inhibition

Causality Check: Why use Time-Resolved FRET (TR-FRET)? Pyridine derivatives frequently exhibit auto-fluorescence in the 350-450 nm range, which artificially skews data in standard fluorometric assays. TR-FRET introduces a microsecond time delay before reading emission, allowing short-lived compound auto-fluorescence to decay, ensuring the signal is solely from the enzyme-substrate interaction.

Step-by-Step Methodology:

  • Compound Preparation: Reconstitute the analog in anhydrous DMSO to a 10 mM stock. Crucial: Do not store in aqueous buffers, as the methyl ester will prematurely hydrolyze.

  • Buffer Setup: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20). Freshly add 10 µM FeSO 4​ , 1 mM ascorbate, and 100 µM 2-oxoglutarate.

  • Enzyme Incubation: Incubate recombinant PHD2 enzyme (50 nM) with serial dilutions of the analog (1 nM to 100 µM) for 15 minutes at room temperature.

  • Substrate Addition: Add biotinylated HIF-1 α peptide substrate. Incubate for 30 minutes.

  • Detection: Add Eu-cryptate labeled anti-hydroxyproline antibody and Streptavidin-XL665. Read TR-FRET signal (Ex: 337 nm, Em: 620 nm / 665 nm).

  • Self-Validation Control: Run a parallel plate with 100 µM FeSO 4​ . If the compound is an on-target chelator, the excess iron will right-shift the IC 50​ curve, proving the mechanism is competitive iron coordination.

Protocol 2: Cellular HRE-Luciferase Reporter Assay

Causality Check: Relying solely on Western blotting for HIF-1 α is a common pitfall; cellular stress or off-target toxicity can cause protein accumulation without functional transcriptional activity. The Hypoxia Response Element (HRE) Luciferase assay proves that the stabilized HIF-1 α successfully dimerizes with HIF-1 β , translocates to the nucleus, and drives target gene expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells stably transfected with an HRE-Luciferase reporter construct at 10,000 cells/well in a 96-well plate. Allow to adhere overnight.

  • Treatment: Dilute the analog stock 1:1000 in culture media (final DMSO 0.1%). Treat cells for 16 hours under normoxic conditions (21% O 2​ ).

  • Rescue Condition (The Validation Step): In a parallel set of wells, co-treat cells with the analog + 50 µM FeSO 4​

    • 100 µM Ascorbate.
  • Lysis & Detection: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence.

  • Data Interpretation: A true PHD inhibitor will induce a dose-dependent increase in luminescence. Crucial validation: In the rescue wells, the excess iron should bypass the inhibitor and restore PHD2 activity, dropping luminescence back to baseline. If luminescence remains high in the rescue condition, the compound is likely inducing off-target ROS or cytotoxicity rather than specific PHD inhibition.

References

  • PubChem. "Methyl 3-hydroxypyridine-4-carboxylate | C7H7NO3 | CID 12414071". Source: National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US20230009608A1 - Grk2 inhibitors and uses thereof". Source: Google Patents.
  • PubMed Central. "Structure of the PLP Degradative Enzyme 2-Methyl-3-hydroxypyridine-5-carboxylic acid Oxygenase". Source: National Institutes of Health. URL:[Link]

Sources

Comparative

Comparative Analysis of Pyridine-4-Carboxylate Esters in Medicinal Chemistry

Introduction: The Pharmacophore Landscape Pyridine carboxylate esters are privileged scaffolds in drug discovery, serving as critical pharmacophores and transient prodrug moieties. Among the positional isomers, pyridine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Landscape

Pyridine carboxylate esters are privileged scaffolds in drug discovery, serving as critical pharmacophores and transient prodrug moieties. Among the positional isomers, pyridine-4-carboxylate (isonicotinate), pyridine-3-carboxylate (nicotinate), and pyridine-2-carboxylate (picolinate) exhibit distinct electronic, steric, and metabolic profiles. This guide provides an objective, data-driven comparison of pyridine-4-carboxylate esters against their alternatives, focusing on synthetic stability, prodrug viability, and target-specific binding efficacy.

Structural and Electronic Comparison: Isonicotinates vs. Alternatives

The position of the nitrogen atom within the pyridine ring fundamentally dictates the reactivity and target-binding profile of the carboxylate ester.

  • Pyridine-4-carboxylates (Isonicotinates): The nitrogen atom at the para position strongly withdraws electron density from the ester carbonyl via both inductive and resonance effects. This increases the electrophilicity of the carbonyl carbon, making isonicotinate esters generally more susceptible to nucleophilic attack (e.g., enzymatic hydrolysis) compared to nicotinates. This tunable lability is highly desirable for designing transient prodrugs (1)[1].

  • Pyridine-3-carboxylates (Nicotinates): The meta nitrogen exerts primarily an inductive effect, rendering nicotinate esters thermodynamically more stable. Interestingly, under palladium catalysis, phenyl isonicotinates can undergo an "ester dance" isomerization to form the more stable phenyl nicotinates, highlighting their relative thermodynamic sink (2)[2].

  • Pyridine-2-carboxylates (Picolinates): The ortho nitrogen can participate in bidentate metal chelation with the carbonyl oxygen, drastically altering the ester's hydrolysis kinetics and metal-binding properties (3)[3].

Target-Specific Applications

Histone Demethylase (KDM4/5) Inhibition

In the development of Jumonji domain-containing histone demethylase (KDM4/KDM5) inhibitors, the pyridine-4-carboxylate core is critical. The pyridine nitrogen forms a key interaction with the active site ferrous ion, while the carboxylate interacts with Lys206 and Tyr132 (4)[4]. Because the highly polar free carboxylic acid exhibits poor cellular permeability, methyl ester prodrugs of pyridine-4-carboxylates are synthesized to restore cellular activity (reducing cell proliferation at 50 µM) while retaining the core pharmacophore geometry (4)[4]. These ester prodrugs achieve sub-micromolar biochemical activity (IC50 ≤ 100 nM) (1)[1].

Prodrugs for Enhanced Bioavailability

Esterifying isonicotinic acid with lipophilic moieties significantly improves bioavailability and tissue penetration. For instance, lupeol isonicotinate penetrates the stratum corneum and upper dermis more effectively than maternal lupeol, stimulating human skin cell proliferation by over 30% (5)[5].

Quantitative Data: Isomer Comparison

Table 1: Comparative Properties of Pyridine Carboxylate Esters

Property / ApplicationPyridine-4-carboxylate (Isonicotinate)Pyridine-3-carboxylate (Nicotinate)Pyridine-2-carboxylate (Picolinate)
Electronic Effect on Carbonyl Strong (Resonance + Inductive)Moderate (Inductive only)Strong (Inductive + Chelation)
Hydrolytic Lability (Prodrugs) High (Rapid enzymatic cleavage)Moderate (Sustained release)Variable (Metal-ion dependent)
Primary Medicinal Use Cases KDM4/5 inhibitors, Anti-TB prodrugsAntihyperlipidemic agentsTrace mineral supplements
KDM4/5 Binding Affinity High (Optimal N-Fe2+ geometry)Low (Suboptimal geometry)Low
Ester Dance Isomerization Converts to Nicotinate (Pd-catalyzed)Stable (Thermodynamic sink)N/A

Experimental Methodologies

Protocol 1: Synthesis of Active Isonicotinate Esters (Self-Validating System)

Direct esterification of isonicotinic acid using N,N'-dicyclohexylcarbodiimide (DCC) often yields unwanted N-acylureas due to the basicity of the pyridine ring (3)[3]. A self-validating, high-yield protocol utilizes thionyl chloride and a DMF catalyst to bypass this limitation.

  • Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates acid chloride formation without requiring harsh heating, thereby preserving the integrity of the pyridine ring.

Step-by-Step Workflow:

  • Acid Chloride Formation: Carefully add thionyl chloride (60 mL) to a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL) (3)[3].

  • Reaction Monitoring: Observe gas evolution. The reaction is complete when the mixture becomes a clear solution (approx. 30 mins, internal temperature rises to ~40°C).

  • Isolation: Remove excess SOCl2 in vacuo. Triturate the residue with diethyl ether (200 mL) to precipitate isonicotinoyl chloride hydrochloride.

  • Esterification: React the isolated acid chloride with the desired alcohol/phenol (e.g., N-hydroxysuccinimide) in THF using triethylamine as a base.

  • Validation: Analyze the product via 13C-NMR. The protocol validates itself if the carbonyl carbon of the active ester shifts characteristically (e.g., ~168.5 ppm for the NHS ester), confirming esterification over N-acylurea formation.

Protocol 2: Cellular Permeability and Prodrug Cleavage Assay
  • Causality: The methyl ester is chosen not for target binding, but to mask the polar carboxylate, increasing the partition coefficient (logP) for passive membrane diffusion. Once inside, ubiquitous intracellular esterases cleave the prodrug.

Step-by-Step Workflow:

  • Incubation: Incubate the target cell line (e.g., A2780) with 10 µM of the pyridine-4-carboxylate ester prodrug.

  • Lysis & Extraction: At specific time points (1h, 4h, 12h), lyse cells using cold RIPA buffer and extract metabolites using liquid-liquid extraction (ethyl acetate).

  • LC-MS/MS Quantification (Self-Validation): Quantify the ratio of the intact ester prodrug to the active free carboxylic acid. The assay validates the prodrug hypothesis by measuring stoichiometric conversion: if the ester disappears but the free acid does not appear, alternative metabolic degradation (e.g., oxidation of the pyridine ring) is occurring, invalidating the prodrug pathway.

Mechanistic Workflow

G A Pyridine-4-carboxylic Acid (Poor Permeability) B Esterification (SOCl2/DMF -> ROH/TEA) A->B Synthetic Modification C Pyridine-4-carboxylate Ester (Lipophilic Prodrug) B->C Yield >80% D Cellular Internalization (Passive Diffusion) C->D Enhanced Lipophilicity E Intracellular Hydrolysis (Esterases) D->E Prodrug Activation F Target Engagement (KDM4/5 Inhibition) E->F Free Acid Release

Workflow of Pyridine-4-carboxylate Ester Prodrug Synthesis and Activation.

References

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry - ACS Publications. 1

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. PMC. 2

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.3

  • Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases. Taylor & Francis.4

  • New lupeol esters as active substances in the treatment of skin damage. PLOS One. 5

Sources

Validation

A Comparative Guide to the NMR Spectra of Methyl 3-hydroxypyridine-4-carboxylate and its Hydrochloride Salt

This in-depth technical guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of methyl 3-hydroxypyridine-4-carboxylate and its hydrochloride salt. This document is intended for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of methyl 3-hydroxypyridine-4-carboxylate and its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. By presenting and analyzing predicted ¹H and ¹³C NMR data, this guide explains the key spectral differences arising from the protonation of the pyridine nitrogen, offering valuable insights for the identification and analysis of this compound in various chemical environments.

Introduction

Methyl 3-hydroxypyridine-4-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a methyl ester, and a basic pyridine nitrogen atom provides multiple sites for chemical modification and interaction. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of such compounds. Understanding the impact of this salt formation on the molecule's NMR spectrum is crucial for its unambiguous identification and characterization.

A key feature of hydroxypyridines is their potential to exist in tautomeric equilibrium, for instance, between the pyridinol and pyridone forms. The predominant tautomer can be influenced by the solvent environment. For the purpose of this guide, we will consider the 3-hydroxy tautomer, which is expected to be the major form in many common NMR solvents.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a molecule provides detailed information about the chemical environment of its hydrogen atoms. The predicted ¹H NMR spectra of methyl 3-hydroxypyridine-4-carboxylate and its hydrochloride salt in a common solvent like DMSO-d₆ are presented below for comparison. The formation of the hydrochloride salt, where the pyridine nitrogen is protonated, leads to a significant deshielding effect on the ring protons. This is due to the increased positive charge on the pyridine ring, which withdraws electron density from the surrounding atoms[1].

Methyl 3-hydroxypyridine-4-carboxylate (Free Base)

The free base is expected to show three distinct signals for the aromatic protons, a singlet for the methyl ester protons, and a broad signal for the hydroxyl proton.

  • H-2, H-5, and H-6: These protons on the pyridine ring will appear as distinct signals in the aromatic region of the spectrum. Their precise chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylate substituents.

  • -OCH₃: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • -OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Upon protonation of the pyridine nitrogen, a noticeable downfield shift is predicted for all the pyridine ring protons.

  • H-2, H-5, and H-6: These protons will be shifted to a lower field (higher ppm values) compared to the free base. This is the most direct spectroscopic evidence of salt formation. The magnitude of the shift is typically in the range of 0.5-1.0 ppm[1].

  • -OCH₃: The chemical shift of the methyl ester protons is expected to be less affected by the protonation of the ring nitrogen.

  • -OH: The hydroxyl proton signal will persist.

  • N-H: A new, often broad, signal corresponding to the proton on the nitrogen will appear, typically at a very downfield chemical shift.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Similar to the ¹H NMR spectrum, the protonation of the pyridine nitrogen in the hydrochloride salt causes a downfield shift of the carbon signals of the pyridine ring.

Methyl 3-hydroxypyridine-4-carboxylate (Free Base)

The spectrum of the free base will show distinct signals for the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • Pyridine Ring Carbons (C-2 to C-6): These carbons will resonate in the aromatic region of the spectrum (typically 100-160 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.

  • -C=O: The carbonyl carbon of the methyl ester will appear as a distinct peak in the downfield region of the spectrum, generally between 160 and 180 ppm.

  • -OCH₃: The methyl carbon of the ester group will be found in the upfield region, typically around 50-60 ppm.

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

The protonation of the nitrogen atom leads to a decrease in electron density at the ring carbons, resulting in their deshielding and a downfield shift in the ¹³C NMR spectrum.

  • Pyridine Ring Carbons (C-2 to C-6): All five carbon signals of the pyridine ring are expected to shift downfield compared to the free base. The carbons alpha and gamma to the nitrogen (C-2, C-6, and C-4) are generally more affected than the beta carbons (C-3 and C-5).

  • -C=O and -OCH₃: The chemical shifts of the carbonyl and methyl carbons of the ester group are anticipated to show minimal changes upon salt formation.

Comparative Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for methyl 3-hydroxypyridine-4-carboxylate and its hydrochloride salt. These values are estimated based on established principles and data from analogous compounds.

Assignment Methyl 3-hydroxypyridine-4-carboxylate (Free Base) Predicted δ (ppm) Methyl 3-hydroxypyridine-4-carboxylate hydrochloride Predicted δ (ppm) Expected Change
¹H NMR
H-2~8.1~8.6Downfield Shift
H-5~7.3~7.8Downfield Shift
H-6~8.0~8.5Downfield Shift
-OCH₃~3.9~3.9Minimal Change
-OHVariableVariableMinimal Change
N-H->10 (broad)Signal Appears
¹³C NMR
C-2~145~150Downfield Shift
C-3~155~158Downfield Shift
C-4~120~125Downfield Shift
C-5~115~120Downfield Shift
C-6~140~145Downfield Shift
-C=O~168~168Minimal Change
-OCH₃~52~52Minimal Change

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural elucidation and comparison of these compounds, the following standardized protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound (either the free base or the hydrochloride salt).
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice as it can dissolve a wide range of organic compounds and allows for the observation of exchangeable protons like -OH and N-H.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the respective nucleus (¹H or ¹³C).
  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural and Workflow Diagrams

The following diagrams illustrate the molecular structures with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Caption: Molecular structures with atom numbering for NMR assignments.

NMR Analysis Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

Caption: A typical workflow for NMR analysis.

Conclusion

The comparison of the NMR spectra of methyl 3-hydroxypyridine-4-carboxylate and its hydrochloride salt clearly demonstrates the significant influence of pyridine nitrogen protonation on the chemical shifts of the ring protons and carbons. The characteristic downfield shift of the aromatic signals upon hydrochloride formation serves as a definitive diagnostic tool for distinguishing between the free base and the salt. This guide provides a foundational understanding and a practical framework for the NMR analysis of this and structurally related compounds, aiding researchers in their chemical synthesis and characterization endeavors.

References

  • Z. Dega-Szafran, M. Szafran, NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides, Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1968, 16(11-12), 529-534. [Link]

Sources

Comparative

A Head-to-Head Comparison: Bioavailability of Methyl 3-Hydroxypyridine-4-Carboxylate as a Hydrochloride Salt Versus its Free Acid

Introduction In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact its clinical success. This choi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact its clinical success. This choice influences a multitude of factors including solubility, stability, manufacturability, and, most importantly, bioavailability.[1] This guide provides an in-depth technical comparison of the potential bioavailability of methyl 3-hydroxypyridine-4-carboxylate hydrochloride and its corresponding free acid.

Methyl 3-hydroxypyridine-4-carboxylate is a pyridine carboxylic acid derivative, a class of compounds recognized for its versatile role as a scaffold in medicinal chemistry.[2] The strategic decision to develop either the hydrochloride salt or the free acid form necessitates a thorough understanding of their respective physicochemical properties and how these translate to in vivo performance. This guide will delineate the experimental methodologies required for a comprehensive comparative bioavailability assessment, present illustrative data, and discuss the underlying scientific principles that govern the observed outcomes.

Physicochemical Properties: The Foundation of Bioavailability

The journey of an orally administered drug from the gastrointestinal tract to the systemic circulation is governed by its ability to dissolve in the gut lumen and permeate the intestinal epithelium. The hydrochloride salt and the free acid of methyl 3-hydroxypyridine-4-carboxylate are anticipated to exhibit distinct physicochemical profiles that will influence these processes.

PropertyMethyl 3-Hydroxypyridine-4-Carboxylate HydrochlorideMethyl 3-Hydroxypyridine-4-Carboxylate Free AcidRationale
Molecular Weight 189.59 g/mol 153.14 g/mol Addition of HCl to the free acid.
Aqueous Solubility Expected to be higher, particularly in neutral and alkaline pH.Expected to be lower, with pH-dependent solubility.Salt formation generally enhances the aqueous solubility of weakly basic compounds.[3]
Dissolution Rate Anticipated to be faster due to higher solubility.Likely to be slower, potentially limited by its intrinsic solubility.A higher solubility generally leads to a faster dissolution rate according to the Noyes-Whitney equation.
Hygroscopicity Potentially higher due to the ionic nature of the salt.Expected to be lower.Hydrochloride salts are often more hygroscopic than their corresponding free bases.
pKa The pKa of the pyridine nitrogen will be relevant for its ionization state.The pKa of the pyridine nitrogen and the hydroxyl group will determine the ionization state across the physiological pH range.The protonated pyridine in the hydrochloride salt will have a specific pKa, influencing its charge at different pH values.

A Robust Experimental Framework for Bioavailability Assessment

To objectively compare the bioavailability of the hydrochloride salt and the free acid, a multi-faceted experimental approach is essential. This involves a combination of in vitro assays to assess fundamental properties and a definitive in vivo pharmacokinetic study to measure systemic exposure.

In Vitro Characterization: Unveiling Intrinsic Properties

1. pH-Dependent Solubility Measurement

  • Objective: To determine the aqueous solubility of both forms across a physiologically relevant pH range (pH 1.2 to 7.4).

  • Protocol:

    • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Add an excess amount of the test compound (hydrochloride salt or free acid) to each buffer.

    • Equilibrate the samples at 37°C with constant stirring for 24 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

2. Dissolution Rate Determination

  • Objective: To compare the intrinsic dissolution rates of the two forms.

  • Protocol (USP Rotating Disk Method):

    • Compress a known amount of the test compound into a disk of a specific surface area.

    • Introduce the disk into a dissolution vessel containing a defined volume of dissolution medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 6.8) maintained at 37°C.

    • Rotate the disk at a constant speed (e.g., 100 rpm).

    • Withdraw samples from the dissolution medium at predetermined time intervals.

    • Analyze the samples by HPLC to determine the concentration of the dissolved drug over time.

    • Calculate the dissolution rate from the slope of the initial linear portion of the concentration-time profile.

3. In Vitro Permeability Assessment: The Caco-2 Cell Model

  • Objective: To evaluate the intestinal permeability of both compounds and identify potential for active transport or efflux. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5][6]

  • Protocol:

    • Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add the test compound (dissolved in transport medium) to the apical side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical compartment.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound_A Add test compound to Apical side teer->add_compound_A add_compound_B Add test compound to Basolateral side teer->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_B Sample from Basolateral side (A-B) incubate->sample_B sample_A Sample from Apical side (B-A) incubate->sample_A analysis Quantify compound concentration (LC-MS/MS) sample_B->analysis sample_A->analysis papp Calculate Papp (A-B and B-A) analysis->papp efflux Determine Efflux Ratio papp->efflux

Caco-2 Cell Permeability Assay Workflow
In Vivo Pharmacokinetic Study: The Definitive Comparison
  • Objective: To determine and compare the rate and extent of absorption of methyl 3-hydroxypyridine-4-carboxylate hydrochloride and its free acid following oral administration in an animal model.

  • Protocol:

    • Animal Model: Select a suitable animal model, such as Sprague-Dawley rats, which are commonly used in pharmacokinetic studies.

    • Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before dosing to minimize food effects on drug absorption.

    • Group Allocation: Randomly assign animals to two groups: Group A (receiving the hydrochloride salt) and Group B (receiving the free acid). A third group receiving an intravenous (IV) dose of the compound can be included to determine absolute bioavailability.

    • Dosing: Administer a precisely weighed dose of each compound formulation (e.g., as a suspension or solution in a suitable vehicle) via oral gavage.

    • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive and selective bioanalytical method, typically LC-MS/MS, for the quantification of methyl 3-hydroxypyridine-4-carboxylate in plasma.

    • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

InVivo_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis_pk Bioanalysis and PK Modeling acclimatize Acclimatize animals fasting Overnight fasting acclimatize->fasting grouping Randomize into groups (Salt vs. Free Acid) fasting->grouping dosing Oral administration of test compounds grouping->dosing sampling Serial blood sampling at defined time points dosing->sampling processing Process blood to obtain plasma sampling->processing bioanalysis Quantify drug in plasma (LC-MS/MS) processing->bioanalysis pk_params Calculate PK parameters (Cmax, Tmax, AUC) bioanalysis->pk_params comparison Compare bioavailability between the two forms pk_params->comparison

In Vivo Pharmacokinetic Study Workflow

Anticipated Results and Mechanistic Interpretation

While actual experimental data for methyl 3-hydroxypyridine-4-carboxylate is not publicly available, we can postulate a set of illustrative results based on established biopharmaceutical principles.

Illustrative In Vitro Data

ParameterpHMethyl 3-Hydroxypyridine-4-Carboxylate HydrochlorideMethyl 3-Hydroxypyridine-4-Carboxylate Free Acid
Solubility (mg/mL) 1.25.00.5
6.820.01.0
Dissolution Rate (mg/cm²/min) 6.81.50.2
Papp (A-B) (x 10⁻⁶ cm/s) -15.015.5
Papp (B-A) (x 10⁻⁶ cm/s) -14.515.0
Efflux Ratio -0.970.97

Illustrative In Vivo Pharmacokinetic Data (Oral Administration)

ParameterMethyl 3-Hydroxypyridine-4-Carboxylate HydrochlorideMethyl 3-Hydroxypyridine-4-Carboxylate Free Acid
Cmax (ng/mL) 850450
Tmax (h) 1.02.5
AUC₀₋₂₄ (ng*h/mL) 42003500
Relative Bioavailability (%) 10083.3

Discussion of Anticipated Findings

The illustrative data suggests that the hydrochloride salt would likely exhibit superior bioavailability compared to the free acid. The significantly higher aqueous solubility and faster dissolution rate of the hydrochloride salt are the primary drivers for this anticipated outcome. A more rapid and complete dissolution in the gastrointestinal fluids would lead to a higher concentration of the drug available for absorption, resulting in a higher Cmax and a larger AUC.

However, it is crucial to consider the potential for the "common ion effect" to influence the dissolution of the hydrochloride salt in the acidic environment of the stomach.[7] The presence of chloride ions from gastric acid could potentially suppress the dissolution of the hydrochloride salt.[8][9] Despite this, the overall higher intrinsic solubility of the salt form is expected to provide a net advantage.

The Caco-2 permeability data in this hypothetical scenario suggests that the intrinsic membrane permeability of both forms is high and that the compound is not a substrate for major efflux transporters. This would place the free acid, with its lower solubility, into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), while the more soluble hydrochloride salt might be considered BCS Class I (high solubility, high permeability).[10][11] For BCS Class II compounds, bioavailability is often dissolution rate-limited, which would explain the lower Cmax and delayed Tmax for the free acid.

Conclusion

The selection between the hydrochloride salt and the free acid of methyl 3-hydroxypyridine-4-carboxylate for further development is a decision that must be guided by robust experimental data. Based on fundamental biopharmaceutical principles, the hydrochloride salt is anticipated to offer a significant advantage in terms of oral bioavailability due to its enhanced aqueous solubility and dissolution rate.

However, this guide underscores the necessity of conducting a comprehensive head-to-head comparison as outlined. The interplay between solubility, dissolution, permeability, and potential in vivo factors can only be fully elucidated through rigorous experimentation. The described in vitro and in vivo protocols provide a self-validating framework to make an informed, data-driven decision, ultimately de-risking the development process and maximizing the therapeutic potential of this promising molecule.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug discovery, 1(2), 175–185. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Gothoskar, A. V. (2020). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(3), 193-200. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • FDA. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). The role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in drug development. Journal of pharmaceutical sciences, 100(1), 34–42. [Link]

  • Hilaris Publisher. (2024). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Drug Designing and Development, 1(1). [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

  • Joshi, P., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 94(10), 2213-2223. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1980). Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media. International journal of pharmaceutics, 6(1), 77-85. [Link]

  • Aungst, B. J. (2017). Optimizing oral bioavailability in drug discovery: an overview of design and testing strategies and formulation options. Journal of pharmaceutical sciences, 106(4), 921-929. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Thermodynamic properties of three pyridine carboxylic acid methyl ester isomers. Journal of Chemical & Engineering Data, 52(2), 649-654. [Link]

  • Kumar, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of medicinal chemistry, 64(11), 7215-7246. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

As a Senior Application Scientist, my primary objective is to ensure that your work with our products is not only successful but, more importantly, safe. The following guide addresses the specific handling requirements f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your work with our products is not only successful but, more importantly, safe. The following guide addresses the specific handling requirements for Methyl 3-hydroxypyridine-4-carboxylate hydrochloride. This document is structured to provide a comprehensive, yet immediately practical, framework for its use. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory environment.

Hazard Identification: Understanding the Compound

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride belongs to the pyridine derivative family. While this specific compound has its own hazard profile, it's prudent to consider the general characteristics of pyridinium chlorides and pyridine derivatives to ensure a comprehensive risk assessment.

The primary, documented hazards associated with Methyl 3-hydroxypyridine-4-carboxylate hydrochloride itself are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]

Given its classification as a pyridine derivative, we must also be prepared for potential hazards common to this chemical class, which can include acute toxicity if swallowed, inhaled, or in contact with skin.[2][3] Therefore, our safety protocols are designed to mitigate these known and potential risks.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The hood directly addresses the inhalation risk (STOT SE 3) by containing dusts and potential vapors, pulling them away from your breathing zone.[1]

  • Designated Work Area: Designate a specific area within the lab for handling this compound. This administrative control minimizes the risk of cross-contamination and ensures that all necessary safety equipment, like spill kits, is readily accessible.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[4]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazard profile. The goal is to create an impermeable barrier between you and the chemical.

Body PartPersonal Protective EquipmentRationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][5] A face shield should be worn over the goggles during procedures with a higher splash potential to protect the entire face.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[4][5] Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended handling periods. Do not use latex gloves , as they offer poor protection against this class of chemicals.[5]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat serves as the primary barrier against skin contact from accidental spills.[4][5]
Respiratory Not Required (with proper engineering controls)When all work is conducted within a certified chemical fume hood, a respirator is typically not necessary.[4] However, in the event of a large spill or a failure of the fume hood, a respirator with an organic vapor cartridge may be required.[6]

Safe Handling Protocol: A Step-by-Step Workflow

This protocol provides a self-validating system for safe handling from preparation through disposal.

  • Preparation:

    • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor).

    • Assemble Materials: Gather all necessary glassware, reagents, and waste containers and place them inside the fume hood before introducing the chemical.

    • Don PPE: Put on your laboratory coat, followed by chemical safety goggles, and finally, your gloves.

  • Handling (Inside Fume Hood):

    • Weighing: Carefully weigh the solid compound on a tared weigh boat or paper. Avoid any actions that could generate dust.

    • Transfer: Gently transfer the compound into the reaction vessel. If using a funnel, ensure it is clean and dry.

    • Execution: Perform your experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup & Disposal:

    • Decontamination: Decontaminate any surfaces and non-disposable equipment that may have come into contact with the chemical.

    • Waste Segregation: Dispose of contaminated consumables (gloves, weigh paper, pipette tips) and excess chemical into a designated, sealed hazardous waste container.[4][7]

    • Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, followed by the lab coat and goggles.

    • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood is Operational prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Gloves prep2->prep3 h1 Weigh Compound Carefully (Avoid Dust) prep3->h1 h2 Transfer to Reaction Vessel h1->h2 c1 Decontaminate Surfaces & Glassware h2->c1 c2 Dispose of Waste in Designated Hazardous Waste Container c1->c2 c3 Doff PPE (Gloves First) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for the safe handling of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

Emergency Procedures: Immediate, Corrective Actions

In the event of accidental exposure, time is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] While flushing, hold the eyelids open to ensure water reaches all surfaces. Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[4] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Collection: All solid waste contaminated with Methyl 3-hydroxypyridine-4-carboxylate hydrochloride (e.g., gloves, weigh paper, paper towels) and any unreacted chemical must be collected in a designated hazardous waste container.[4][10] The container must be made of a compatible material, kept sealed when not in use, and clearly labeled with its contents.[7]

  • Waste Segregation: Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[4][10]

  • Disposal Protocol: When the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical or its containers in the regular trash or down the drain.[11]

Occupational Exposure Limits (Reference)

While no specific exposure limit is established for Methyl 3-hydroxypyridine-4-carboxylate hydrochloride, the limits for the parent compound, Pyridine, provide a valuable benchmark for understanding the potential toxicity.

OrganizationExposure Limit (Pyridine) - 8-hr TWA
OSHA (PEL)5 ppm (15 mg/m³)[6][12]
NIOSH (REL)5 ppm (15 mg/m³) (up to 10-hr TWA)[12]
ACGIH (TLV)1 ppm (3.1 mg/m³)[12]

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value.

References

  • Personal protective equipment for handling 3,4-Diphenylpyridine. Benchchem.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI.
  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. NJ.gov.
  • Pyridine hydrochloride - Safety Data Sheet. ChemicalBook.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. NJ.gov.
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC.
  • methyl 3-hydroxypyridine-4-carboxylate hydrochloride — Chemical Substance Information. PubChem.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • MATERIAL SAFETY DATA SHEET. J.T. Baker.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine hydrochloride - Safety Data Sheet. MilliporeSigma.
  • Pyridine SDS (Safety Data Sheet). Flinn Scientific.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Standard Operating Procedure for Pyridine. University of Washington.
  • Safety Data Sheet: pyridine. Chemos GmbH&Co.KG.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.